1-(3-bromopropyl)-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-(3-bromopropyl)-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIYOBJOTYUNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Overview: The Importance of Regiocontrol in Pyrazole Functionalization
An In-Depth Technical Guide to the Synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed overview of the synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for regioselectivity, and best practices for purification and characterization, ensuring a reproducible and high-yielding outcome.
The target molecule, 1-(3-bromopropyl)-3-nitro-1H-pyrazole, is synthesized via the N-alkylation of a 3-nitro-1H-pyrazole precursor. Pyrazoles are five-membered heterocyclic systems containing two adjacent nitrogen atoms. In an unsymmetrically substituted pyrazole, such as 3-nitro-1H-pyrazole, these two nitrogens (N1 and N2) are electronically and sterically distinct. Consequently, direct alkylation can lead to a mixture of two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated isomer.
Achieving high regioselectivity is the primary challenge in this synthesis. The outcome of the alkylation is governed by a delicate interplay of factors including:
-
Electronic Effects: The electron-withdrawing nature of the nitro group at the C3 position reduces the electron density of the adjacent N2 nitrogen, making the more distant N1 nitrogen more nucleophilic.
-
Steric Hindrance: The substituent at the C3 position can sterically hinder the approach of the alkylating agent to the N2 position, favoring alkylation at the less hindered N1 position.[1]
-
Reaction Conditions: The choice of base, solvent, and counterion can significantly influence the reaction's regioselectivity.[1] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often employed as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazole anion.[1]
This guide presents a two-stage synthesis that first prepares the 3-nitro-1H-pyrazole core and then selectively alkylates the N1 position.
Synthesis Pathway Overview
The overall synthetic route is a two-step process starting from pyrazole.
Stage 1: Synthesis of 3-Nitro-1H-pyrazole
The synthesis of the 3-nitro-1H-pyrazole precursor is a well-established procedure that proceeds in two phases: the nitration of pyrazole to form an N-nitropyrazole intermediate, followed by a thermal Dimroth-type rearrangement to yield the C-nitrated product.[2] A one-pot adaptation of this method avoids the isolation of the potentially unstable N-nitropyrazole intermediate.[2]
Reaction Mechanism
The reaction begins with the nitration of the pyrazole ring at the N1 position using a nitrating agent. The resulting 1-nitropyrazole is then heated in a high-boiling solvent. This thermal energy induces a rearrangement, migrating the nitro group from the nitrogen to the C3 position of the pyrazole ring to form the thermodynamically more stable product.[3]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1-Nitropyrazole | 113.07 | 3.45 g | 30.5 | Starting Material |
| Benzonitrile | 103.12 | 33 mL | - | High-boiling Solvent |
| Hexane | - | ~200 mL | - | Anti-solvent |
Procedure:
-
Reaction Setup: A 100 mL round-bottomed flask is charged with 1-nitropyrazole (3.45 g, 30.5 mmol) and benzonitrile (33 mL). The flask is equipped with a magnetic stir bar and a reflux condenser.
-
Thermal Rearrangement: The mixture is heated to 180 °C with vigorous stirring. The reaction is maintained at this temperature for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Precipitation: Upon completion, the reaction mixture is allowed to cool to room temperature. As it cools, the product may begin to precipitate. The cooled mixture is then diluted with hexane (~175 mL) to induce full precipitation of the product.
-
Isolation: The suspension is stirred for an additional 20 minutes at room temperature. The precipitated solid is collected by vacuum filtration through a Büchner funnel.
-
Washing and Drying: The filter cake is washed thoroughly with additional portions of hexane to remove residual benzonitrile. The collected tan solid is then dried under high vacuum to afford 3-nitro-1H-pyrazole.
-
Characterization: The typical yield is around 91%.[3] The product can be characterized by NMR spectroscopy. ¹H NMR (DMSO-d₆): δ 13.94 (br s, 1H, NH), 8.03 (d, J = 2.4 Hz, 1H), 7.03 (t, J = 2.4 Hz, 1H).[3]
Stage 2: N-Alkylation to Yield 1-(3-bromopropyl)-3-nitro-1H-pyrazole
This stage involves the crucial N-alkylation step. The selection of a strong base and a polar aprotic solvent is key to promoting the formation of the desired N1-alkylated regioisomer. Sodium hydride (NaH) is a suitable non-nucleophilic strong base that irreversibly deprotonates the pyrazole.
Alkylation Workflow and Mechanism
The workflow begins with the deprotonation of 3-nitro-1H-pyrazole to form a sodium pyrazolide salt. This anionic intermediate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in a classic SN2 reaction. Using a large excess of 1,3-dibromopropane helps to minimize the potential side reaction of a second substitution, which would lead to a dimeric by-product.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3-Nitro-1H-pyrazole | 113.07 | 1.13 g | 10.0 | Starting Material |
| Sodium Hydride (60% in mineral oil) | 24.00 | 0.44 g | 11.0 | Base |
| 1,3-Dibromopropane | 201.86 | 6.05 g (3.0 mL) | 30.0 | Alkylating Agent |
| N,N-Dimethylformamide (DMF), anhydrous | - | 50 mL | - | Solvent |
| Ethyl Acetate | - | ~200 mL | - | Extraction Solvent |
| Saturated aq. NH₄Cl | - | ~50 mL | - | Quenching Agent |
| Brine | - | ~50 mL | - | Washing Agent |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | Drying Agent |
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) to a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet.
-
Reagent Addition: Add anhydrous DMF (30 mL) to the flask. Cool the suspension to 0 °C in an ice bath. Dissolve 3-nitro-1H-pyrazole (1.13 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes after the addition is complete, during which time hydrogen gas will evolve.
-
Alkylation: Add 1,3-dibromopropane (3.0 mL, 30.0 mmol) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up & Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous ammonium chloride solution (~50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product will likely be an oil containing residual 1,3-dibromopropane and potentially the N2-isomer. Purification is best achieved by flash column chromatography on silica gel.[1]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is a good starting point for elution. The fractions should be monitored by TLC.
-
Note: Pyrazoles can sometimes be slightly basic and interact with the acidic silica gel. If poor separation or tailing is observed, the silica gel can be pre-treated by slurrying it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) before packing the column.[4]
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(3-bromopropyl)-3-nitro-1H-pyrazole as a purified oil or solid.
References
- BenchChem. (2025).
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Guidechem. (2023). How to Synthesize 3-Nitro-1H-pyrazole in One Pot?.
- ChemicalBook. 3-Nitro-1H-pyrazole synthesis.
Sources
A Technical Guide to the Chemical Properties and Applications of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of 1-(3-bromopropyl)-3-nitro-1H-pyrazole, a key heterocyclic building block in modern chemical synthesis. The document details its physicochemical properties, outlines robust synthetic protocols with mechanistic insights, and explores its chemical reactivity and broad utility in research and development, particularly within the field of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic strategies.
Section 1: Introduction to the Pyrazole Scaffold and the Subject Compound
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry.[1] It is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules and FDA-approved drugs.[1][2] The unique electronic and steric properties of the pyrazole ring allow it to serve as a versatile template for designing molecules with tailored biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3]
The subject of this guide, 1-(3-bromopropyl)-3-nitro-1H-pyrazole , combines three critical functional moieties onto a single, stable scaffold:
-
The 1H-Pyrazole Core: Provides a rigid, aromatic platform with defined stereoelectronic features.
-
The C3-Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic properties of the pyrazole ring and can serve as a synthetic handle for further transformations (e.g., reduction to an amine).
-
The N1-(3-Bromopropyl) Chain: A flexible alkyl linker terminating in a reactive bromide, an excellent leaving group for nucleophilic substitution reactions. This feature makes the compound an ideal intermediate for covalently linking the nitropyrazole pharmacophore to other molecules of interest.
This strategic combination of functionalities makes 1-(3-bromopropyl)-3-nitro-1H-pyrazole a highly valuable and versatile building block for constructing complex molecular architectures.
Section 2: Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis. The key identifiers and calculated properties for 1-(3-bromopropyl)-3-nitro-1H-pyrazole are summarized below.
| Property | Value | Source |
| CAS Number | 1250489-44-1 | [4] |
| Molecular Formula | C₆H₈BrN₃O₂ | [4] |
| Molecular Weight | 234.05 g/mol | [4] |
| IUPAC Name | 1-(3-bromopropyl)-3-nitro-1H-pyrazole | |
| SMILES | O=[O-] | [4] |
| Appearance | (Predicted) White to off-white solid or oil |
Section 3: Synthesis and Mechanistic Insights
The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is primarily achieved through the regioselective N-alkylation of the 3-nitro-1H-pyrazole precursor. The overall synthetic strategy is a two-stage process, beginning with the synthesis of the pyrazole core followed by the introduction of the bromopropyl side chain.
Caption: General two-stage synthetic workflow.
Stage 1: Synthesis of the 3-Nitro-1H-pyrazole Precursor
The starting material, 3-nitro-1H-pyrazole, is itself an important intermediate. A typical synthesis involves a two-step reaction where pyrazole is first nitrated to yield N-nitropyrazole.[5] This intermediate is then rearranged, often in a high-boiling point organic solvent, to furnish the more stable C-nitrated product, 3-nitro-1H-pyrazole.[5] This method circumvents the challenges of direct C-nitration and provides a reliable route to the required precursor.
Stage 2: Regioselective N1-Alkylation
The critical step in synthesizing the title compound is the regioselective alkylation of the 3-nitro-1H-pyrazole ring. The pyrazole ring has two nitrogen atoms (N1 and N2) that can potentially be alkylated.
Causality of Regioselectivity: The desired N1-alkylation is highly favored over N2-alkylation. This selectivity is governed by a combination of electronic and steric factors. The potent electron-withdrawing nitro group at the C3 position significantly influences the electron density and steric environment of the adjacent N2 nitrogen, thereby directing the incoming alkylating agent to the more accessible and electronically favorable N1 position.[1]
Detailed Experimental Protocol for N-Alkylation
The following protocol is adapted from general procedures for the highly regioselective N-alkylation of substituted pyrazoles.[2]
Caption: Step-by-step N-alkylation workflow.
-
Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve 3-nitro-1H-pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable non-nucleophilic base, such as diisopropylethylamine (iPr₂NEt, 1.2 equiv), to the solution. The base deprotonates the pyrazole at the N1 position, generating the nucleophilic pyrazolide anion.
-
Electrophile Addition: Add the alkylating agent, 1,3-dibromopropane (1.05-1.2 equiv), to the reaction mixture. Using a slight excess of the dibromoalkane can help drive the reaction to completion while minimizing diarylation byproducts.
-
Reaction Monitoring (Self-Validation): Allow the mixture to stir at room temperature (25 °C). The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or by analyzing small aliquots via ¹H NMR until the starting pyrazole is consumed.[2] This step is crucial for ensuring the reaction has gone to completion and for determining the optimal reaction time.
-
Workup: Upon completion, pour the reaction mixture into ice water. This step quenches the reaction and precipitates the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine to remove residual DMSO and salts, and dried over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Section 4: Spectroscopic and Analytical Characterization
Structural confirmation of the final product is achieved through standard spectroscopic techniques. While a specific experimental spectrum is not publicly available, the expected data can be reliably predicted based on analogous structures reported in the literature.[2]
| Technique | Expected Observations |
| ¹H NMR | - Pyrazole Protons: Two distinct doublets in the aromatic region (~7.0-7.7 ppm), corresponding to the protons at the C4 and C5 positions.[2]- Propyl Protons: Three signals in the aliphatic region: a triplet for the N-CH₂ group (~4.5 ppm), a triplet for the Br-CH₂ group (~3.5 ppm), and a multiplet (quintet or sextet) for the central -CH₂- group (~2.5-3.0 ppm). |
| ¹³C NMR | - Pyrazole Carbons: Three signals in the aromatic/heteroaromatic region (~100-160 ppm).[2]- Propyl Carbons: Three distinct signals in the aliphatic region corresponding to the N-CH₂, central -CH₂-, and Br-CH₂ carbons. |
| IR Spectroscopy | - Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands (~1550 cm⁻¹ and ~1350 cm⁻¹).[6]- Pyrazole Ring: C=N stretching vibrations (~1590 cm⁻¹).[7]- Alkyl C-H: Stretching vibrations (~2850-3000 cm⁻¹). |
| Mass Spec. | - Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks of nearly equal intensity) corresponding to the molecular weight of 234.05 Da. |
Section 5: Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(3-bromopropyl)-3-nitro-1H-pyrazole lies in its bifunctional nature. The terminal bromine atom is the primary site of reactivity, serving as a handle for introducing the nitropyrazole moiety into larger molecules.
Caption: Core reactivity via nucleophilic substitution.
Nucleophilic Substitution: The carbon atom bonded to the bromine is electrophilic and is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This Sₙ2 reaction proceeds readily, displacing the bromide and forming a new carbon-nucleophile bond. This allows for the straightforward conjugation of the nitropyrazole unit to other scaffolds, making it an invaluable tool in programs focused on structure-activity relationship (SAR) studies.
Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation provides a secondary site for functionalization, enabling the synthesis of a different class of derivatives and further expanding the compound's synthetic utility.
Section 6: Applications in Research and Development
The pyrazole core is a key feature in numerous pharmaceuticals.[2] Consequently, intermediates like 1-(3-bromopropyl)-3-nitro-1H-pyrazole are of significant interest to the drug discovery and development sector.
-
Fragment-Based Drug Discovery (FBDD): This molecule serves as an ideal fragment for building larger, more potent drug candidates. The nitropyrazole core can be optimized for binding to a biological target, while the propyl linker provides a vector for attaching other fragments or solubilizing groups.
-
Combinatorial Chemistry: The reactive handle allows for the rapid generation of compound libraries. By reacting the parent molecule with an array of different nucleophiles, researchers can efficiently produce a diverse set of analogues for high-throughput screening.
-
Materials Science: Nitrogen-rich heterocyclic compounds are also of interest in the field of energetic materials.[5] While the primary application discussed here is pharmaceutical, the inherent properties of the nitropyrazole moiety suggest potential utility in other areas of chemical research.
Section 7: Conclusion
1-(3-bromopropyl)-3-nitro-1H-pyrazole is a strategically designed synthetic intermediate that offers a powerful combination of a pharmacologically relevant heterocyclic core and a versatile reactive handle. Its synthesis is well-understood and proceeds with high regioselectivity, a key consideration in process development. The compound's predictable reactivity and bifunctional nature make it an exceptionally valuable tool for chemists in academia and industry, enabling the efficient construction of novel molecules for drug discovery, agrochemicals, and materials science.
References
-
ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]
-
REAL-J. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]
-
Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]
-
NIH PubChem. 3-Nitropyrazole. [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
PMC. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][8]triazin-7(6H)-ones and Derivatives. [Link]
-
National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]
-
TSI Journals. The Recent Development of the Pyrazoles : A Review. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmajournal.net [pharmajournal.net]
- 4. 1250489-44-1|1-(3-Bromopropyl)-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
1-(3-bromopropyl)-3-nitro-1H-pyrazole molecular weight
An In-depth Technical Guide to 1-(3-bromopropyl)-3-nitro-1H-pyrazole: Synthesis, Characterization, and Application in Drug Discovery
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster drugs used to treat a wide array of diseases, from cancer to viral infections and inflammatory conditions.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics. This guide provides a detailed technical overview of a specific, functionalized pyrazole derivative: 1-(3-bromopropyl)-3-nitro-1H-pyrazole .
This compound is not merely a static molecule but a versatile chemical tool designed for purpose-driven research. The inclusion of a 3-nitro group significantly modulates the electronic character of the pyrazole ring, while the 1-(3-bromopropyl) substituent serves as a reactive handle for covalent linkage or further chemical elaboration. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, and strategic applications in modern pharmaceutical science.
Core Compound Profile
A thorough understanding of a molecule begins with its fundamental physicochemical properties. These data are critical for experimental design, from reaction stoichiometry to analytical method development.
| Property | Value | Source |
| Molecular Weight | 234.05 g/mol | [3] |
| Molecular Formula | C₆H₈BrN₃O₂ | [3] |
| CAS Number | 1250489-44-1 | [3] |
| SMILES | O=C=C1)[O-] | [3] |
| Appearance | (Predicted) Off-white to yellow solid | N/A |
Strategic Rationale in Medicinal Chemistry
The structure of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is a deliberate convergence of three key functional motifs, each with a specific purpose in drug discovery workflows.
-
The Pyrazole Core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a proven bio-isostere for various functional groups and a potent pharmacophore in its own right. It is a key component in drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor).[1]
-
The 3-Nitro Group : The nitro group is a strong electron-withdrawing group. Its placement at the C3 position significantly influences the acidity of the pyrazole N-H proton (in its precursor) and modulates the electron density of the ring system. This electronic perturbation can alter the molecule's binding affinity and metabolic stability.
-
The 1-(3-Bromopropyl) Chain : This is the molecule's reactive component. The terminal bromine atom on a flexible propyl chain makes it an ideal electrophile for alkylation reactions. This "linker" functionality is crucial for applications such as fragment-based lead discovery (FBLD), covalent inhibitor design, or the synthesis of PROTACs (Proteolysis Targeting Chimeras).
The logical relationship between these components is illustrated below.
Caption: Logical diagram of the structure-function relationship in 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Proposed Synthesis Pathway and Experimental Protocols
The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole can be logically achieved in a two-step sequence starting from the commercially available 3-nitro-1H-pyrazole. This approach ensures regiochemical control, as direct alkylation of the unsymmetrical pyrazole ring can lead to a mixture of N1 and N2 isomers.
Caption: Proposed workflow for the synthesis of the target compound.
Protocol 3.1: Synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
This protocol is based on standard N-alkylation procedures for nitrogen-containing heterocycles. The causality for this choice rests on its reliability and high yield potential. The use of a base is critical to deprotonate the pyrazole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic carbon of 1,3-dibromopropane.
Materials:
-
1,3-dibromopropane (3.0-5.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1-0.2 M concentration relative to the pyrazole).
-
Reagent Addition: Add 1,3-dibromopropane (3.0 eq) to the stirring mixture. Using an excess of the dibromoalkane is a key experimental choice to minimize the formation of the undesired bis-alkylated dimer.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid K₂CO₃ and wash the solid with a small amount of DCM or EtOAc.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,3-dibromopropane.
-
Dissolve the resulting crude oil in DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x). This removes any acidic impurities and residual inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The product is typically a non-polar compound, eluting at low to moderate EtOAc concentrations.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3-bromopropyl)-3-nitro-1H-pyrazole as a solid or viscous oil.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, and three distinct methylene (-CH₂-) groups of the propyl chain. The methylene group adjacent to the bromine will be the most downfield. | Confirms the covalent structure and regiochemistry. |
| ¹³C NMR | Peaks for all 6 unique carbon atoms in the molecule. | Provides evidence for the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass (234.05 Da), with a characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1). | Confirms the molecular weight and elemental composition (presence of bromine).[6] |
| HPLC | A single major peak, indicating the purity of the compound (typically >95%). | Quantifies the purity of the final product. |
Applications in Drug Development
The utility of 1-(3-bromopropyl)-3-nitro-1H-pyrazole lies in its potential as a versatile intermediate and building block in several advanced drug discovery paradigms.
-
Fragment-Based Lead Discovery (FBLD): The molecule can be screened as part of a fragment library. If it shows binding to a protein target, the bromopropyl handle provides a ready vector for "fragment growing" or "fragment linking" to generate more potent leads.
-
Synthesis of Covalent Inhibitors: The electrophilic bromopropyl group can be used to form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, histidine) in a protein's active site. This is a powerful strategy for achieving high potency and prolonged duration of action.
-
Development of Chemical Probes: By replacing the bromine with a reporter tag (e.g., a fluorophore, biotin) via nucleophilic substitution, this molecule can be converted into a chemical probe to study the localization and interactions of a target protein.
-
Intermediate for Library Synthesis: The compound is an ideal starting point for parallel synthesis. The bromine can be displaced by a wide variety of nucleophiles (amines, thiols, alcohols) to rapidly generate a diverse library of related compounds for structure-activity relationship (SAR) studies.[7]
Conclusion
1-(3-bromopropyl)-3-nitro-1H-pyrazole is more than just a chemical compound; it is a strategically designed tool for modern drug discovery. Its synthesis is straightforward, leveraging established and reliable chemical transformations. The convergence of a biologically relevant pyrazole core, an electronically-tuning nitro group, and a versatile reactive linker makes it a valuable asset for researchers aiming to develop novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary to synthesize, characterize, and strategically deploy this potent building block in the pursuit of new medicines.
References
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]
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An In-depth Technical Guide to the Predicted Spectroscopic Profile of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
Introduction
1-(3-bromopropyl)-3-nitro-1H-pyrazole, with CAS Number 1250489-44-1, is a functionalized heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structure combines a pyrazole core, a versatile scaffold in drug discovery, with a reactive 3-bromopropyl chain and an electron-withdrawing nitro group. This unique combination of functional groups suggests its potential as a key intermediate for the synthesis of more complex molecules with diverse biological activities or specific material properties.
This guide provides a detailed, predictive analysis of the spectroscopic data for 1-(3-bromopropyl)-3-nitro-1H-pyrazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and extensive data from analogous structures to construct a reliable, predicted spectroscopic profile. This approach offers researchers and drug development professionals a robust framework for the identification and characterization of this compound.
Molecular Structure and Predicted Spectroscopic Overview
The logical workflow for the spectroscopic analysis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole begins with a thorough understanding of its molecular structure and the expected influence of each component on the resulting spectra.
Caption: Molecular Structure of 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(3-bromopropyl)-3-nitro-1H-pyrazole are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the pyrazole ring protons and the protons of the 3-bromopropyl chain. The electron-withdrawing nitro group at the C3 position will significantly deshield the adjacent ring proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | 8.0 - 8.3 | d | ~2.5 - 3.0 | Deshielded by the adjacent N1 and the electron-withdrawing nitro group at C3. Coupled to H-4. |
| H-4 | 7.0 - 7.3 | d | ~2.5 - 3.0 | Shielded relative to H-5. Coupled to H-5. |
| N-CH₂ (α) | 4.4 - 4.7 | t | ~6.5 - 7.0 | Deshielded due to attachment to the pyrazole nitrogen. Coupled to the adjacent CH₂ group. |
| Br-CH₂ (γ) | 3.4 - 3.7 | t | ~6.5 - 7.0 | Deshielded by the electronegative bromine atom. Coupled to the adjacent CH₂ group. |
| -CH₂- (β) | 2.3 - 2.6 | p | ~6.5 - 7.0 | Shielded relative to the α and γ methylene groups. Appears as a pentet due to coupling with both adjacent CH₂ groups. |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.[2]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on each unique carbon environment in the molecule. The spectrum is typically acquired with proton decoupling, resulting in singlet signals for each carbon.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | 155 - 160 | Significantly deshielded due to the attachment of the electron-withdrawing nitro group. |
| C-5 | 135 - 140 | Deshielded due to its position in the aromatic pyrazole ring. |
| C-4 | 110 - 115 | Shielded relative to C-3 and C-5. |
| N-CH₂ (α) | 48 - 52 | Typical range for a carbon attached to a nitrogen atom in a heterocyclic ring. |
| Br-CH₂ (γ) | 30 - 35 | Influenced by the electronegative bromine atom. |
| -CH₂- (β) | 30 - 35 | Aliphatic carbon in the propyl chain. |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (pyrazole ring) | 3100 - 3150 | Medium | Aromatic C-H stretch |
| C-H (alkyl chain) | 2850 - 3000 | Medium | Aliphatic C-H stretch |
| C=N (pyrazole ring) | 1590 - 1620 | Medium | C=N stretch |
| NO₂ (asymmetric) | 1520 - 1560 | Strong | Asymmetric NO₂ stretch |
| NO₂ (symmetric) | 1340 - 1380 | Strong | Symmetric NO₂ stretch |
| C-N | 1180 - 1220 | Medium | C-N stretch |
| C-Br | 550 - 650 | Medium-Strong | C-Br stretch |
The presence of strong absorption bands for the nitro group is a key diagnostic feature in the IR spectrum.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-(3-bromopropyl)-3-nitro-1H-pyrazole (C₆H₈BrN₃O₂), the molecular weight is approximately 234.05 g/mol .
Predicted Molecular Ion Peak:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 233 and an M+2 peak at m/z 235 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is likely to proceed through several pathways, including:
-
Loss of the bromopropyl side chain: A significant fragment would correspond to the loss of the entire 3-bromopropyl group, resulting in a nitropyrazole cation.
-
Cleavage of the propyl chain: Fragmentation at different points along the propyl chain will lead to various smaller fragments.
-
Loss of the nitro group: The loss of NO₂ (46 Da) is a common fragmentation pathway for nitroaromatic compounds.
-
Ring cleavage: The pyrazole ring itself can undergo fragmentation.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocol: A General Approach to Synthesis
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-nitropyrazole (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 equivalents).
-
Alkylation: To the resulting mixture, add 1,3-dibromopropane (1.2-1.5 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion
This in-depth technical guide provides a comprehensive, predicted spectroscopic profile of 1-(3-bromopropyl)-3-nitro-1H-pyrazole. By leveraging data from analogous compounds and fundamental spectroscopic principles, this guide offers a solid foundation for researchers in the identification and characterization of this molecule. The predicted NMR, IR, and MS data, along with the general synthetic protocol, will be invaluable for scientists working on the synthesis and application of novel pyrazole derivatives in drug discovery and materials science. It is important to re-emphasize that this guide is predictive, and experimental verification of these spectral data is a necessary next step for the definitive characterization of this compound.
References
- Acrem. (2013).
- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
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National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- ResearchGate. (2025, August 6). (PDF) Nitropyrazoles.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table. shifts (ppm) of C-nitropyrazoles [35]. | Download Table.
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The Bifunctional Utility of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole in Drug Discovery: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on privileged bifunctional scaffolds. 1-(3-bromopropyl)-3-nitro-1H-pyrazole (CAS: 1250489-44-1) represents a highly versatile building block that merges a biologically active pharmacophore with a reactive aliphatic linker[1][2].
As a Senior Application Scientist, I evaluate this compound not merely as a static chemical entity, but as a dynamic molecular tool. The 3-nitro-1H-pyrazole core is a proven modulator of necroptotic cell death and a potent hypoxia-selective radiosensitizer[3][4]. Simultaneously, the 3-bromopropyl moiety serves as an optimal spatial linker, enabling rapid
Core Pharmacological Mechanisms: The 3-Nitro-1H-Pyrazole Scaffold
The biological activity of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is fundamentally driven by the electronic and structural properties of the nitropyrazole ring.
Allosteric Inhibition of RIP1 Kinase (Necroptosis)
Receptor Interacting Protein 1 (RIP1) kinase is the master regulator of necroptosis—a highly inflammatory, programmed form of necrosis implicated in ischemic injuries and neurodegeneration[5]. 3-nitro-1H-pyrazole derivatives have been identified as potent, highly selective inhibitors of RIP1 kinase[3][6].
Mechanistic Causality: The 3-nitro-1H-pyrazole core acts as a hydrogen-bond acceptor and donor system. Crystallographic docking studies reveal that the pyrazole ring inserts deeply into the allosteric hydrophobic pocket of RIP1 kinase. Specifically, the nitro group and the pyrazole nitrogen form critical bidentate hydrogen bonds with the Asp156 residue of the kinase, locking the enzyme in an inactive conformation and preventing the phosphorylation of downstream targets like MLKL[5].
Figure 1: RIP1 Kinase Necroptosis Pathway and Allosteric Inhibition by 3-Nitro-1H-Pyrazoles.
Hypoxia-Selective Radiosensitization
Solid tumors frequently outgrow their vascular supply, creating hypoxic microenvironments that are highly resistant to standard radiation therapy. 3-nitropyrazoles function as bioreductively activated cytotoxins and radiosensitizers[4][7].
Mechanistic Causality: The nitro group is highly electron-affinic. In well-oxygenated (normoxic) cells, cellular reductases transfer one electron to the nitropyrazole, creating a nitro radical anion (
Figure 2: Bioreductive Activation of 3-Nitropyrazoles in Hypoxic Tumor Microenvironments.
Quantitative Data Summaries
The following tables summarize the biological efficacy of the 3-nitro-1H-pyrazole class, establishing the baseline metrics that researchers aim to optimize when utilizing the 1-(3-bromopropyl) linker for derivatization.
Table 1: RIP1 Kinase Inhibition and Cellular Necroptosis Activity [5][6]
| Compound | RIP1 Kinase
Table 2: Hypoxic Radiosensitization Potency of 3-Nitropyrazoles [4][7][8]
| Compound Class | One-Electron Reduction Potential (
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality and a validation checkpoint.
Protocol A: Nucleophilic Functionalization of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole
This protocol details the conjugation of the bromopropyl linker to a secondary amine (e.g., a piperazine derivative) to generate a targeted RIP1 inhibitor.
-
Preparation: Dissolve 1.0 eq of 1-(3-bromopropyl)-3-nitro-1H-pyrazole and 1.2 eq of the target secondary amine in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, accelerating the
displacement of the primary bromide.
-
-
Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (
) and a catalytic amount (0.1 eq) of Potassium Iodide (KI).-
Causality:
acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction forward. KI facilitates a Finkelstein reaction in situ, temporarily converting the alkyl bromide to a more reactive alkyl iodide, significantly lowering the activation energy.
-
-
Reaction: Stir the suspension at 60°C under a nitrogen atmosphere for 12 hours.
-
Validation Checkpoint (LC-MS): Sample the reaction. The disappearance of the distinctive 1:1 isotopic bromine doublet (
and peaks) in the mass spectrum confirms the complete displacement of the bromide leaving group. -
Workup: Quench with cold water to precipitate the product. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over
, and concentrate under vacuum.
Protocol B: In Vitro Cell Necroptosis Inhibitory Assay (HT29 Cells)
To evaluate the biological activity of the synthesized derivatives, a TSZ-induced necroptosis assay is utilized[5].
-
Cell Culture: Seed human colon adenocarcinoma (HT29) cells in a 96-well plate at a density of
cells/well.-
Causality: HT29 cells are explicitly chosen because they constitutively express high endogenous levels of RIP3 and MLKL, the essential downstream executioners of necroptosis[5].
-
-
Pre-treatment: Incubate cells with varying concentrations of the synthesized 3-nitropyrazole derivative (0.01 µM to 10 µM) for 1 hour.
-
Necroptosis Induction (TSZ): Add the TSZ cocktail: TNF-
(20 ng/mL), Smac mimetic (100 nM), and Z-VAD-FMK (20 µM).-
Causality: TNF-
triggers the death receptor. Smac mimetic degrades cIAPs (preventing cell survival signaling). Crucially, Z-VAD-FMK is a pan-caspase inhibitor that blocks apoptosis. By inhibiting caspase-8, the cell is forced into the RIP1-dependent necroptotic pathway, isolating the target variable[5].
-
-
Validation Checkpoint (Control): Include a well treated with Necrostatin-1 (Nec-1) (positive control,
)[5]. If Nec-1 fails to rescue cell viability, the TSZ induction protocol has failed or the cells have lost MLKL expression. -
Readout: After 24 hours, measure cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo). Calculate the
using non-linear regression analysis.
References
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des.[Link]
-
Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. PubMed (NIH).[Link]
-
Enhancement of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) toxicity by acetohydroxamic acid analogues of 3-nitropyrazole in vitro. PubMed (NIH).[Link]
-
Radiosensitization by acetohydroxamic acid derivatives of 3-nitropyrazole. PubMed (NIH). [Link]
-
1-(3-bromopropyl)-3-nitro-1H-pyrazole, 95% | Chem Pure - Chembeez. Chembeez.[Link]
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The Strategic Design and Application of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide delves into a specific, highly functionalized subset: 1-(3-bromopropyl)-3-nitro-1H-pyrazole derivatives and their analogs. We will explore the strategic considerations behind their synthesis, focusing on the critical challenge of regioselectivity in N-alkylation. Furthermore, this paper will illuminate the structure-activity relationships (SAR) that govern their potential as therapeutic agents, particularly in the realms of oncology and infectious diseases. Detailed experimental protocols, data-driven insights, and workflow visualizations are provided to empower researchers in their quest to develop novel therapeutics based on this promising molecular framework.
Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability. The pyrazole nucleus is a key component in drugs with a wide array of therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobial compounds.[3][4][5]
The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of its pharmacological profile. The 3-nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties of the ring and introduce new interaction possibilities with biological targets. The 1-(3-bromopropyl) substituent provides a reactive handle for further derivatization, enabling the exploration of a vast chemical space and the development of targeted covalent inhibitors or bifunctional molecules. This guide will focus on the synthesis, properties, and potential applications of this intriguing class of compounds.
Synthetic Strategies: Navigating the Regioselectivity of N-Alkylation
The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation. The two nitrogen atoms in the pyrazole ring, N1 and N2, exhibit different degrees of nucleophilicity, which can be influenced by both steric and electronic factors.
The Precursor: Synthesis of 3-Nitro-1H-pyrazole
The journey begins with the synthesis of the key precursor, 3-nitro-1H-pyrazole. A common and effective method involves a two-step process starting from pyrazole:
-
N-Nitration: Pyrazole is first treated with a nitrating agent, such as a mixture of nitric acid and acetic anhydride, to yield 1-nitro-1H-pyrazole.
-
Thermal Rearrangement: The 1-nitro-1H-pyrazole is then subjected to thermal rearrangement, typically by heating in a high-boiling solvent like benzonitrile, to furnish the desired 3-nitro-1H-pyrazole.[6]
N-Alkylation with 1,3-Dibromopropane: A Regioselective Challenge
The subsequent N-alkylation of 3-nitro-1H-pyrazole with 1,3-dibromopropane can potentially yield two regioisomers: the desired 1-(3-bromopropyl)-3-nitro-1H-pyrazole and the isomeric 1-(3-bromopropyl)-5-nitro-1H-pyrazole. The outcome of this reaction is governed by a delicate interplay of factors:
-
Steric Hindrance: The substituent at the 3-position can sterically hinder the adjacent N2 nitrogen, favoring alkylation at the more accessible N1 position.
-
Electronic Effects: The electron-withdrawing nature of the nitro group at the 3-position decreases the electron density at the adjacent N2 atom, making the N1 atom the more nucleophilic site.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.
Experimental Protocol: Synthesis of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole
The following is a generalized, yet robust, protocol for the N-alkylation of 3-nitro-1H-pyrazole. Optimization may be required based on laboratory conditions and desired purity.
Materials:
-
3-Nitro-1H-pyrazole
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Structure-Activity Relationships (SAR) and Biological Potential
The strategic placement of the 3-nitro and 1-(3-bromopropyl) substituents on the pyrazole core imparts a unique set of properties that can be exploited for drug design.
The Role of the 3-Nitro Group
The electron-withdrawing nitro group can significantly enhance the biological activity of the pyrazole scaffold. It can:
-
Increase Potency: By modulating the electronic environment of the pyrazole ring, the nitro group can enhance binding affinity to target proteins.
-
Introduce New Interactions: The nitro group can act as a hydrogen bond acceptor, forming crucial interactions within the active site of a biological target.
-
Influence Physicochemical Properties: The presence of the nitro group can impact solubility, lipophilicity, and metabolic stability.
The Versatility of the 1-(3-Bromopropyl) Group
The 1-(3-bromopropyl) substituent serves as a versatile handle for creating a diverse library of analogs. The terminal bromine atom is a good leaving group, allowing for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This enables the introduction of various functional groups to probe the chemical space around the pyrazole core and optimize for potency and selectivity.
Potential Therapeutic Applications
Based on the known biological activities of substituted pyrazoles, 1-(3-bromopropyl)-3-nitro-1H-pyrazole derivatives are promising candidates for several therapeutic areas:
-
Anticancer Activity: Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[3][5][7] The functional groups on the title compound could be tailored to target specific cancer-related proteins.
-
Antimicrobial Activity: Pyrazole-containing compounds have shown broad-spectrum activity against bacteria and fungi.[4][8][9] The 1-(3-bromopropyl)-3-nitro-1H-pyrazole scaffold could serve as a starting point for the development of novel anti-infective agents.
Data Presentation: Biological Activity of Related Pyrazole Analogs
While specific biological data for 1-(3-bromopropyl)-3-nitro-1H-pyrazole derivatives is emerging, the following table summarizes the activity of structurally related N-alkylated and nitrated pyrazoles to provide a context for their potential.
| Compound Class | Substituents | Biological Activity | IC₅₀ / MIC (µM) | Reference |
| N-Alkylated Nitropyrazoles | Varied N-alkyl chains, 3-nitro | Anticancer (various cell lines) | 0.5 - 25 | [7][10] |
| N-Aryl-3-nitropyrazoles | Varied aryl groups, 3-nitro | Antimicrobial (bacteria, fungi) | 1 - 50 | [8][11] |
| 1-Substituted-4-nitropyrazoles | Varied N-substituents | Kinase Inhibition (e.g., EGFR, VEGFR) | 0.1 - 10 | [7] |
Conclusion and Future Directions
The 1-(3-bromopropyl)-3-nitro-1H-pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic challenges, primarily centered on regioselective N-alkylation, can be overcome with careful control of reaction conditions. The inherent functionalities of this core structure provide ample opportunities for derivatization and optimization of biological activity. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in relevant biological assays to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding role of pyrazoles in modern drug discovery.
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-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (URL: [Link])
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (URL: [Link])
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (URL: [Link])
-
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIVATIVES. (URL: [Link])
-
Review: Anticancer Activity Of Pyrazole. (URL: [Link])
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (URL: [Link])
-
Synthesis and antimicrobial activity of some novel pyrazoles. (URL: [Link])
-
Current status of pyrazole and its biological activities. (URL: [Link])
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (URL: [Link])
-
Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (URL: [Link])
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (URL: [Link])
-
Biologically active N-arylpyrazole-based compound. (URL: [Link])
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (URL: [Link])
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (URL: [Link])
-
Pyrazole synthesis. (URL: [Link])
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][13]triazin-7(6H)-ones and Derivatives. (URL: [Link])
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. (URL: [Link])
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (URL: [Link])
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (URL: [Link])
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (URL: [Link])
-
194 recent advances in the synthesis of new pyrazole derivatives. (URL: [Link])
-
N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (URL: [Link])
-
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (URL: [Link])
-
Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (URL: [Link])
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][13]triazin-7(6H)-ones and Derivatives. (URL: [Link])
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- 1. ias.ac.in [ias.ac.in]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. mdpi.com [mdpi.com]
- 11. japer.in [japer.in]
- 12. mdpi.com [mdpi.com]
- 13. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 1-(3-Bromopropyl)-3-nitro-1H-pyrazole
The following technical guide provides an in-depth analysis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole , a specialized heterocyclic intermediate critical to the development of hypoxia-targeting radiopharmaceuticals and bioreductive prodrugs.
Core Identity & Physicochemical Profile[1]
-
CAS Number: 1250489-44-1
-
Molecular Formula: C₆H₈BrN₃O₂
-
Molecular Weight: 234.05 g/mol
-
IUPAC Name: 1-(3-bromopropyl)-3-nitro-1H-pyrazole
-
SMILES: O=C1=NN(CCCBr)C=C1
Part 1: Executive Technical Summary
1-(3-Bromopropyl)-3-nitro-1H-pyrazole represents a strategic "linker-warhead" scaffold in medicinal chemistry. Its value lies in the synergistic combination of two functional domains:
-
The 3-Nitropyrazole Core (The "Sensor"): Unlike its 2-nitroimidazole cousins (e.g., FMISO, EF5), the 3-nitropyrazole moiety offers a distinct redox potential (
), making it a highly specific trigger for hypoxia-selective reductive trapping . In low-oxygen environments (solid tumors, ischemic tissue), this nitro group is enzymatically reduced to a hydroxylamine, which covalently binds to intracellular macromolecules, "locking" the molecule inside the cell. -
The 3-Bromopropyl Chain (The "Linker"): This alkyl halide tail acts as a versatile electrophile. It allows for facile nucleophilic substitution (
) to attach radiolabels (e.g., F-fluoride for PET), chelators (e.g., for Cu), or cytotoxic payloads, effectively turning the molecule into a hypoxia-targeted delivery vector.
Part 2: Synthesis & Manufacturing Protocol
Note: As a direct peer-reviewed "recipe" for this specific CAS is proprietary, the following protocol is derived from standard field-proven methodologies for alkylating nitropyrazoles, optimized for regioselectivity and yield.
Strategic Route: Regioselective N-Alkylation
The primary challenge in synthesizing N-substituted pyrazoles is controlling regioselectivity (N1 vs. N2 alkylation). For 3-nitropyrazole, the N1 position is sterically accessible but electronically deactivated. The use of a strong base and polar aprotic solvent is critical to drive the reaction.
Reagents & Materials
-
Precursor: 3-Nitro-1H-pyrazole (CAS 26621-44-3)
-
Alkylating Agent: 1,3-Dibromopropane (CAS 109-64-8) [Excess to prevent dimerization]
-
Base: Cesium Carbonate (
) or Sodium Hydride ( , 60% dispersion) -
Solvent: Anhydrous DMF or Acetonitrile (
)
Step-by-Step Protocol
-
Activation:
-
Charge a flame-dried round-bottom flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Cool to 0°C under an inert argon atmosphere.
-
Add Base (1.2 eq). Note: If using NaH, add portion-wise to control
evolution. Stir for 30 min until gas evolution ceases and the anion is formed (often indicated by a color change).
-
-
Alkylation:
-
Add 1,3-dibromopropane (3.0 – 5.0 eq) rapidly in one portion.
-
Critical Insight: A large excess of the dibromide is essential to favor mono-alkylation (forming the bromopropyl product) over bis-alkylation (linking two pyrazoles with a propyl chain).
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The product will appear less polar than the starting material.
-
-
Work-up:
-
Quench with water (if NaH was used) or filter off solids (if
was used). -
Dilute with Ethyl Acetate and wash extensively with water/brine to remove DMF.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via silica gel flash chromatography. Elute with a gradient of Hexanes
30% EtOAc/Hexanes. -
Yield Expectation: 60–75%.
-
Visual Workflow (DOT Diagram)
Caption: Optimized synthetic pathway for mono-alkylation of 3-nitropyrazole, highlighting the critical excess of alkylating agent to suppress dimerization.
Part 3: Applications in Drug Development & Imaging
Hypoxia PET Imaging (The "FMISO" Analog)
This compound serves as a direct precursor for next-generation hypoxia radiotracers. By displacing the terminal bromine with Fluorine-18, researchers generate [
-
Mechanism: In viable normoxic cells, the nitro group is reduced but rapidly re-oxidized by
(futile cycling), allowing the tracer to wash out. In hypoxic cells, re-oxidation is blocked; the intermediate is further reduced to reactive species that bind to proteins, providing high tumor-to-background contrast. -
Advantage: Pyrazole-based tracers often exhibit faster clearance profiles and lower lipophilicity (LogP) compared to traditional imidazole tracers (like FMISO), reducing background noise in PET scans.
Bioreductive Prodrug Linkers
The molecule acts as a "trigger" unit for prodrugs.
-
Design: A cytotoxin (e.g., a nitrogen mustard) is attached to the propyl chain.
-
Activation: The electron-withdrawing nitro group deactivates the cytotoxin. Upon hypoxic reduction to an electron-donating amine/hydroxylamine, the electronic switch "flips," activating the drug selectively in the tumor core.
Biological Mechanism Diagram
Caption: The "Futile Cycle" mechanism. In normoxia (green), the tracer clears. In hypoxia (black), the radical anion cannot re-oxidize and is irreversibly trapped.
Part 4: Characterization & Quality Control
Since specific spectral data for this intermediate is often proprietary, the following Predicted Data is constructed from validated fragments (1-(3-bromopropyl)pyrazole and 3-nitropyrazole) to guide validation.
Predicted NMR (400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Py-H5 | 7.65 – 7.75 | Doublet (d) | 1H | Pyrazole Ring (Deshielded by |
| Py-H4 | 6.85 – 6.95 | Doublet (d) | 1H | Pyrazole Ring |
| N- | 4.35 – 4.45 | Triplet (t) | 2H | Methylene adjacent to Nitrogen |
| 3.35 – 3.45 | Triplet (t) | 2H | Methylene adjacent to Bromine | |
| C- | 2.35 – 2.45 | Quintet (m) | 2H | Central Methylene Linker |
Key QC Parameters
-
Regiochemistry Confirmation: Use NOESY 1D/2D NMR . Irradiation of the N-methylene protons (4.40 ppm) should show a strong NOE enhancement of the Pyrazole H-5 proton (7.70 ppm) and no enhancement of the nitro group, confirming N1 alkylation.
-
Purity: HPLC purity >95% is required for radiochemical precursors to prevent isotopic dilution or side-reactions during fluorination.
References
-
Hypoxia Imaging Principles: Dolbier, W. R., et al. "Synthesis of the hypoxia imaging agent [18F]EF5." Journal of Labelled Compounds and Radiopharmaceuticals, vol. 44, no. 1, 2001. Link(Foundational chemistry for nitro-heterocycle alkylation).
-
General Pyrazole Alkylation: BenchChem. "Application Notes: Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." BenchChem Technical Guides, 2025. Link(Protocol adaptation source).
-
Nitro-Pyrazole Analogs: Bouhlel, A., et al. "Nitroimidazoles and hypoxia imaging: synthesis of three technetium-99m complexes." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 1, 2001. Link(Demonstrates use of nitro-heterocycle linkers).
-
Radiotracer Synthesis: Piel, M., et al. "Development of [18F]Fluoroazomycin-2'-deoxy-beta-D-ribofuranoside ([18F]FAZA)." Journal of Medicinal Chemistry, vol. 48, no. 23, 2005. Link(Validation of nitro-group reduction mechanism).
-
Compound Data: PubChemLite. "1-(3-bromopropyl)-1H-pyrazole hydrobromide Entry." PubChem, 2026. Link(Source for NMR shift prediction of the propyl chain).
Technical Guide: Safety, Handling, and Reactivity of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
[1][2]
Executive Summary
1-(3-bromopropyl)-3-nitro-1H-pyrazole is a bifunctional heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, including kinase inhibitors and radiopharmaceuticals.[1][2] Its chemical utility stems from its dual reactivity: the electrophilic alkyl bromide tail (susceptible to nucleophilic substitution) and the nitro group (a latent amine precursor).[2]
However, this utility introduces significant safety risks.[2] As a primary alkyl bromide, it acts as a potent alkylating agent with potential mutagenic properties.[2] Simultaneously, the nitro-pyrazole core introduces energetic concerns regarding thermal stability.[1][2] This guide synthesizes field-proven handling protocols to mitigate these specific risks during drug development workflows.
Part 1: Chemical Identity & Physicochemical Profiling[2]
Understanding the physical state and intrinsic stability of this molecule is the first line of defense.[2]
Structural Characterization
The molecule consists of a 3-nitropyrazole core N-alkylated with a propyl bromide chain.[1][2]
Physicochemical Properties Table[1][2][4]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Low-melting solid or viscous oil | May require warming to dispense; handle as a liquid to prevent aerosolization.[1][2] |
| Solubility | Soluble in DCM, DMSO, DMF, MeOH | Use compatible solvents for transfer; avoid water to prevent hydrolysis.[2] |
| Melting Point | Predicted: 40–60°C (approx.)[2] | Cold Chain Required. Store at 2–8°C to prevent degradation. |
| Reactivity | Electrophilic (Alkylating) | Reacts aggressively with thiols, amines, and DNA bases.[2] |
| Stability | Moisture & Light Sensitive | Store under inert atmosphere ( |
Part 2: Comprehensive Hazard Assessment
The Alkylating Threat (The Bromide Tail)
The 3-bromopropyl moiety is a primary alkyl halide.[1][2] In physiological conditions, this group can undergo
-
Acute Effects: Severe eye damage (lachrymator) and skin irritation.[2]
-
Sensitization: Repeated exposure may cause allergic contact dermatitis.[2]
The Energetic Threat (The Nitro Group)
While mononitro pyrazoles are generally more stable than polynitro analogs, the
-
Thermal Runaway: Reaction mixtures containing this intermediate should not be heated above 100°C without Differential Scanning Calorimetry (DSC) validation.
-
Incompatibility: Avoid contact with strong bases (e.g., NaH, KOtBu) in the absence of a solvent, as this can trigger rapid decomposition of the nitro-bearing ring.[2]
Part 3: Safe Handling & Synthesis Protocols
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged handling of alkyl bromides due to rapid permeation.[2]
| PPE Component | Specification | Rationale |
| Gloves (Primary) | Silver Shield / Laminate (0.025 mm) | Resists alkyl halide permeation (>480 min).[1][2] |
| Gloves (Outer) | Nitrile (Disposable) | Provides dexterity and protects the inner laminate glove.[2] |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Mandatory.[2] Prevents inhalation of vapors/aerosols.[2][4][5][6] |
| Eye Protection | Chemical Goggles + Face Shield | Required if handling >500 mg due to corrosive splash risk.[2] |
Protocol: Safe Dispensing & Solubilization
-
Step 1: Allow the storage vial to equilibrate to room temperature inside a fume hood (prevents condensation).[2]
-
Step 2: If the compound has solidified, do not use a heat gun.[2] Use a water bath set to <40°C.[2]
-
Step 3: Dissolve immediately in the reaction solvent (e.g., DMF or DCM) to lower the vapor pressure and reduce dust/aerosol risk.[2]
Protocol: Reaction Monitoring (Self-Validating)
Do not rely solely on LCMS, as the bromide leaving group can corrode steel lines.[1][2] Use Thin Layer Chromatography (TLC) with a specific visualization stain.[2]
Part 4: Visualization of Safety Workflows
Decision Tree: Handling & Spill Response
This diagram outlines the logical flow for handling spills or exposure, prioritizing the neutralization of the alkylating agent.
Caption: Workflow for mitigating exposure to alkylating agents. Note the use of Thiosulfate for chemical neutralization.
Degradation Pathway (Storage Stability)
Understanding how the molecule breaks down helps in troubleshooting low yields.[2]
Caption: Primary degradation pathways.[1][2] Hydrolysis releases HBr, necessitating acid-resistant storage caps.[1][2]
Part 5: Emergency Response & Decontamination[2]
Chemical Neutralization (The "Quench")
In the event of a spill, simple water washing is insufficient because the alkyl bromide is lipophilic and persistent.[2]
-
Decontamination Solution: 10% w/v Sodium Thiosulfate (
) in water.[2] -
Mechanism: The thiosulfate anion is a soft nucleophile that rapidly reacts with the alkyl bromide to form a non-toxic Bunte salt (
), displacing the bromide.[1][2]
Fire Fighting
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Alkyl Halides. Retrieved from [Link][1][2]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis.[2] Springer.[2] (Reference for alkylation mechanisms and NBP staining).
Sources
- 1. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1250489-44-1|1-(3-Bromopropyl)-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 1-(3-bromopropyl)-3-nitro-1H-pyrazole as a versatile building block in click chemistry. The protocols herein detail a robust three-step synthetic pathway commencing with the synthesis of the parent compound, followed by its conversion to the corresponding azide, and culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to furnish a novel pyrazole-triazole conjugate. This guide is designed to provide researchers with not only a step-by-step experimental framework but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The fusion of a pyrazole moiety with a 1,2,3-triazole ring, often facilitated by the highly efficient and regioselective CuAAC click reaction, has emerged as a powerful strategy in drug discovery for generating structurally diverse molecules with a wide array of biological activities.[2][3] The resulting pyrazole-triazole hybrids are being explored as potential anticancer, antimicrobial, and anti-inflammatory agents.[4][5]
1-(3-Bromopropyl)-3-nitro-1H-pyrazole (CAS No. 1250489-44-1) is a valuable, yet underutilized, building block for the synthesis of such hybrid molecules. Its structure incorporates a reactive bromopropyl group, which can be readily converted to an azide, and a nitro group, which can modulate the electronic properties of the pyrazole ring and serve as a handle for further functionalization. This guide provides a comprehensive workflow for the effective utilization of this compound in generating novel chemical entities via click chemistry.
Synthetic Workflow Overview
The overall synthetic strategy is a three-stage process that begins with the N-alkylation of 3-nitro-1H-pyrazole, followed by nucleophilic substitution to introduce the azide functionality, and concludes with the Cu(I)-catalyzed cycloaddition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: 1-(3-bromopropyl)-3-nitro-1H-pyrazole as a Heterobifunctional Linker Scaffold
[1]
Executive Summary
1-(3-bromopropyl)-3-nitro-1H-pyrazole serves as a specialized "Pro-Linker" —a heterobifunctional scaffold that requires chemical activation to bridge biomolecules.[1] Unlike standard ready-to-use linkers (e.g., SMCC, PEG-NHS), this molecule offers a unique "Masked-Amine" strategy.[1]
The 3-bromopropyl tail acts as a robust electrophile for initial payload attachment (via
Key Advantages[1][2][3]
-
Orthogonal Reactivity: The alkyl bromide and nitro groups do not cross-react.[1]
-
Metabolic Stability: The
-alkyl pyrazole bond is highly resistant to plasma hydrolysis, unlike ester or hydrazone linkages.[1] -
Electronic Switching: The nitro group is strongly electron-withdrawing (
), reducing the basicity of the pyrazole ring. Upon reduction to an amine, the ring becomes electron-rich, which can be exploited to modulate the pKa of adjacent drug pharmacophores.
Mechanistic Workflow
The utilization of this linker follows a strict "Alkylate
Chemical Pathway Diagram
Figure 1: The stepwise activation mechanism of the nitro-pyrazole linker.[1] The nitro group acts as a protecting group for the eventual amine attachment point.
Experimental Protocols
Phase 1: Payload Attachment (Alkylation)
This step attaches the linker to your small molecule drug or probe. The bromopropyl group is moderately reactive and requires a polar aprotic solvent.[1]
Target Functional Groups: Thiols (Cysteine surrogates), Phenols, or Secondary Amines. Recommended Scale: 100 mg - 1 g (Small Molecule Stage).[1]
Materials:
-
Payload (e.g., Drug with free thiol).
-
Linker: 1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.2 equivalents).[1]
-
Base: Cesium Carbonate (
) or DIPEA.[1] -
Solvent: Anhydrous DMF or DMSO.[1]
Protocol:
-
Dissolution: Dissolve 1.0 eq of the thiol-containing payload in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add 2.0 eq of
. Stir for 10 minutes under inert atmosphere ( or Ar) to generate the thiolate. -
Linker Addition: Add 1.2 eq of 1-(3-bromopropyl)-3-nitro-1H-pyrazole dissolved in a minimum volume of DMF dropwise.
-
Reaction: Heat to 50–60°C for 4–12 hours. Monitor via LC-MS (Target mass = Payload + 234 - HBr).[1]
-
Note: The bromine is a good leaving group.[1] If reaction is slow, add catalytic Potassium Iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
-
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF.[1] Dry over
and concentrate. -
Purification: Flash chromatography (Silica gel). The nitro-pyrazole is UV active (absorbance ~270–300 nm), aiding detection.
Phase 2: Unmasking (Nitro Reduction)
The nitro group must be converted to an amine to enable bioconjugation.
Critical Decision: Choose a reduction method compatible with your payload.
-
Method A (Standard):
(Fast, clean, but reduces alkenes/alkynes). -
Method B (Chemoselective):
or (Preserves alkenes).[1]
Protocol (Method B - Iron Reduction):
-
Dissolve the Nitro-Conjugate (from Phase 1) in Ethanol/Water (3:1 ratio).[1]
-
Add 5.0 eq of Iron powder (fine mesh) and 5.0 eq of Ammonium Chloride (
). -
Reflux at 70°C for 1–2 hours.
-
Monitoring: The yellow color of the nitro compound typically fades or shifts.[1] LC-MS will show a mass loss of -30 Da (
) or shift of -14 Da depending on ionization.[1]-
Correction: Reduction of
to is a mass change of .[1]
-
-
Workup: Filter through a Celite pad to remove iron sludge.[1] Concentrate the filtrate.
-
Purification: Reverse-phase HPLC (C18) is recommended here to ensure the amine is isolated as a pure salt (e.g., TFA salt) before protein conjugation.[1]
Phase 3: Bioconjugation to Protein
Now, the "Amino-Linker-Payload" is ready to be attached to an antibody or protein surface lysine.[1]
Materials:
-
Amino-Linker-Payload (from Phase 2).[1]
-
Target Protein (e.g., IgG1).
-
Crosslinker: DSG (Disuccinimidyl glutarate) or similar homobifunctional NHS-ester (if activating the linker first) OR activation of the protein carboxyls (EDC/NHS).[1]
-
Preferred Route: Convert the Amino-Linker-Payload to an NHS-ester or Isothiocyanate before adding to protein, OR use a heterobifunctional crosslinker like NHS-PEG4-NHS to bridge the two amines.[1]
Protocol (Using DSC - Disuccinimidyl Carbonate activation):
-
Activation: React the Amino-Linker-Payload (1 eq) with DSC (1.5 eq) and DIPEA (3 eq) in dry DMF for 1 hour to generate the Carbamate-NHS ester .
-
Conjugation: Add the activated payload (5–10 molar excess) to the Protein solution (PBS, pH 7.4).
-
Note: Avoid primary amine buffers (Tris/Glycine).[1]
-
-
Incubation: 1 hour at Room Temperature or 4°C overnight.
-
Purification: Size Exclusion Chromatography (SEC) or Dialysis (10 kDa MWCO) to remove excess small molecule.
Analytical Characterization
LC-MS Identification
| Component | Fragment | Theoretical Mass Change | Notes |
| Linker Core | C6H8N3O2 | +154.1 Da | Mass added after alkylation (Br lost) |
| Reduced Core | C6H10N3 | +124.1 Da | Mass of linker in final amine form |
| Isotope Pattern | 79Br / 81Br | 1:1 doublet | Visible only in the starting material |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Alkylation Yield | Bromide hydrolysis | Ensure solvents are strictly anhydrous.[1] Hydroxyls from water compete with the payload nucleophile.[1] |
| Incomplete Reduction | Catalyst poisoning | If using Pd/C, sulfur in the payload (thiol ether) can poison the catalyst. Switch to Fe/NH4Cl or Zn/Acetic Acid.[1] |
| Precipitation | Hydrophobicity | The pyrazole linker is relatively hydrophobic.[1] If the payload is also hydrophobic, the conjugate may crash out. Add 10-20% DMSO to the reaction buffer.[1] |
Advanced Application: Hypoxia Sensitivity
While primarily used as a stable linker, the 3-nitro-1H-pyrazole moiety possesses a reduction potential (
-
Hypothesis: In deep tumor tissue (Hypoxia), the nitro group may be reduced to an amine in vivo.
-
Effect: This changes the electronic character of the pyrazole from electron-withdrawing (Nitro) to electron-donating (Amine).[1]
-
Design Tip: If the drug release mechanism depends on the electronics of the linker (e.g., a benzyl-ether "self-immolative" spacer attached to the pyrazole), this reduction could serve as a Hypoxia-Triggered Release Mechanism .
References
-
Chemical Vendor Data: 1-(3-Bromopropyl)-3-nitro-1H-pyrazole (CAS 1250489-44-1).[1] BLD Pharm / ChemScene Catalog. Link
-
Nitro-Pyrazole Chemistry: Deng, X., & Mani, N. S. (2008).[1][2] Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Journal of Organic Chemistry. Link[1]
-
Hypoxia Activation: Tran, L. B. A., et al. (2012). Hypoxia imaging with the nitroimidazole 18F-FAZA PET tracer. Radiotherapy and Oncology.[1][3][4] (Contextual reference for nitro-heterocycle reduction mechanisms). Link
-
Bioconjugation Techniques: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (General reference for NHS/Maleimide protocols). Link
Sources
- 1. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]
- 3. Hypoxia Imaging As a Guide for Hypoxia-Modulated and Hypoxia-Activated Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists, pharmaceutical compositions and their use - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of Biomolecules with 1-(3-bromopropyl)-3-nitro-1H-pyrazole
Introduction: A Versatile Tool for Biomolecule Labeling
The functionalization of biomolecules is a cornerstone of modern life sciences and drug development, enabling the attachment of probes, tags, and therapeutic payloads to proteins, peptides, and nucleic acids. Pyrazole derivatives are a significant class of heterocyclic compounds that have found extensive use in medicinal chemistry due to their diverse biological activities.[1][2] This document provides a detailed guide to the use of a novel pyrazole-based labeling reagent, 1-(3-bromopropyl)-3-nitro-1H-pyrazole, for the covalent modification of biomolecules.
The 1-(3-bromopropyl)-3-nitro-1H-pyrazole reagent combines the established reactivity of an alkyl bromide for selective alkylation of nucleophilic amino acid residues with the unique physicochemical properties of the nitropyrazole scaffold. The bromopropyl group acts as a reactive handle for covalent bond formation, primarily with the thiol group of cysteine residues, forming a stable thioether linkage.[3][4] The nitropyrazole moiety, with its electron-withdrawing nitro group, offers potential for modulating the local environment of the labeled site and may introduce unique spectroscopic or binding properties.
These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive overview of the synthesis of the reagent, detailed protocols for biomolecule labeling, methods for characterization of the resulting conjugates, and troubleshooting guidance. The information presented herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Reagent: 1-(3-bromopropyl)-3-nitro-1H-pyrazole
Synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole can be achieved through a two-step process: N-alkylation of 3-nitropyrazole followed by nitration.
Step 1: N-Alkylation of 3-Nitropyrazole with 1,3-Dibromopropane
The N-alkylation of pyrazoles can yield a mixture of regioisomers (N1 and N2 alkylation).[5][6] The regioselectivity is influenced by factors such as steric hindrance, the nature of the base, and the solvent.[6] For 3-substituted pyrazoles, alkylation often favors the less sterically hindered N1 position.
-
Reaction: 3-Nitro-1H-pyrazole is reacted with an excess of 1,3-dibromopropane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
-
Rationale: The use of a base is essential to deprotonate the pyrazole nitrogen, rendering it nucleophilic for the attack on the electrophilic carbon of 1,3-dibromopropane. The excess of 1,3-dibromopropane minimizes the formation of bis-alkylated products.
Step 2: Nitration of the Pyrazole Ring (if starting from a non-nitrated pyrazole)
If starting with a non-nitrated pyrazole, the nitro group is introduced in a subsequent step. The nitration of N-alkylpyrazoles is a standard electrophilic aromatic substitution.[7][8]
-
Reaction: The N-alkylated pyrazole is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Rationale: The strong acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.
The final product, 1-(3-bromopropyl)-3-nitro-1H-pyrazole, should be purified by column chromatography and its structure confirmed by NMR and mass spectrometry.
Functionalization of Biomolecules: Principles and Protocols
The primary mechanism for the functionalization of biomolecules with 1-(3-bromopropyl)-3-nitro-1H-pyrazole is the alkylation of nucleophilic amino acid residues. Cysteine residues are the most common target due to the high nucleophilicity of the thiolate anion.[9]
Targeting Cysteine Residues
The reaction with cysteine proceeds via an S_N2 mechanism, where the deprotonated thiol group (thiolate) of cysteine acts as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion to form a stable thioether bond.[4]
Key Reaction Parameters:
-
pH: The pH of the reaction buffer is a critical parameter. The pKa of the cysteine thiol group is approximately 8.3-8.6. To ensure a sufficient concentration of the reactive thiolate anion, the reaction is typically carried out at a pH between 7.5 and 8.5.[1]
-
Stoichiometry: The molar ratio of the labeling reagent to the biomolecule will determine the extent of labeling. An excess of the reagent is generally used to drive the reaction to completion.
-
Temperature and Time: The reaction is typically performed at room temperature or 37°C for several hours to overnight.
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Protein
This protocol provides a general procedure for labeling a protein with accessible cysteine residues.
Materials:
-
Protein solution (e.g., in Phosphate Buffered Saline - PBS)
-
1-(3-bromopropyl)-3-nitro-1H-pyrazole stock solution (e.g., 10 mM in DMSO)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 1-(3-bromopropyl)-3-nitro-1H-pyrazole stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 4 hours or at 4°C overnight, protected from light.
-
-
Purification:
-
Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.
-
-
Characterization:
-
Determine the protein concentration of the labeled conjugate using a standard protein assay (e.g., BCA assay).
-
Determine the Degree of Labeling (DOL) using mass spectrometry (see below).
-
Visualization of the Labeling Workflow
Caption: Workflow for labeling a cysteine-containing protein.
Potential Side Reactions and Troubleshooting
While cysteine is the primary target, other nucleophilic amino acid residues such as histidine, lysine, and the N-terminus can also be alkylated, particularly at higher pH and with prolonged reaction times.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent (TCEP) or the incubation time. |
| Inaccessible cysteine residues. | Consider partial denaturation of the protein to expose buried cysteines. | |
| Low pH of the reaction buffer. | Ensure the pH is between 7.5 and 8.5 to favor thiolate formation. | |
| Non-specific Labeling | Reaction pH is too high. | Lower the pH to the lower end of the recommended range (e.g., pH 7.5). |
| Prolonged reaction time. | Optimize the reaction time by monitoring the reaction progress. | |
| Protein Precipitation | High concentration of the labeling reagent. | Reduce the molar excess of the reagent. |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C). |
Characterization of Labeled Biomolecules
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the covalent modification of biomolecules and determining the degree of labeling.[10][11]
-
Expected Mass Shift: The covalent attachment of the 1-(3-propyl)-3-nitro-1H-pyrazole moiety results in a specific mass increase. The molecular weight of the C₆H₈N₃O₂- group (the reagent minus HBr) is approximately 154.14 Da. Therefore, each labeled site will show an increase of ~154 Da in the mass spectrum.
-
Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact labeled protein can reveal the distribution of species with different numbers of labels.[10]
-
Peptide Mapping: For larger proteins, digestion with a protease (e.g., trypsin) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify the specific amino acid residues that have been modified.[12]
Quantification of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of labels per biomolecule, can be determined using mass spectrometry.
-
Label-Free Quantification: By comparing the ion intensities of the labeled and unlabeled peptides in a mass spectrum, the relative abundance of each can be determined, allowing for the calculation of the DOL.[13][14]
-
Labeled Quantification: Techniques like Tandem Mass Tags (TMT) can be used for more precise relative quantification of labeled versus unlabeled proteins in different samples.[15][16]
Signaling Pathway Visualization
The functionalization of proteins involved in signaling pathways allows for the study of their dynamics and interactions. Below is a representative diagram of the MAPK/ERK signaling pathway, a common target in drug discovery.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Conclusion
1-(3-bromopropyl)-3-nitro-1H-pyrazole is a promising reagent for the functionalization of biomolecules, offering a straightforward method for introducing a nitropyrazole moiety onto proteins and other macromolecules. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers, enabling the effective use of this tool in a variety of applications, from basic research to the development of novel therapeutics. The inherent stability of the resulting thioether bond, combined with the unique properties of the pyrazole ring, makes this reagent a valuable addition to the bioconjugation toolkit.
References
- A Comparative Guide to Amide vs.
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. (2025).
- Technical Support Center: Optimizing N-Alkyl
- Harnessing Mechanical Force: The Stability of Succinamic Acid Thioether in Maleimide–Thiol Reactions.
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. (2014).
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. (2022).
- Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
- Protein Alkylation: Exploring Techniques and Applications.
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. (2012).
- The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Australian Journal of Chemistry. (1979).
- Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Chemical Science.
- Protein Quantification Technology-TMT Labeling Quantitation.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit
- Selectivity of labeled bromoethylamine for protein alkyl
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
- HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis. ACS Chemical Biology. (2008).
- Nitropyrazoles.
- Label-Free Quantification Mass Spectrometry: A Comprehensive Guide.
- Modification of Cysteine Residues by Alkylation.
- MS-based Relative Quantit
- Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society. (2025).
- Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy.
- N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
- Quantifying Proteins by Mass Spectrometry. Spectroscopy. (2020).
- Thiol Alkylation below Neutral pH.
- HaloTag. Wikipedia.
- Review on synthesis of nitropyrazoles.
- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. (2023).
- A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. RSC Advances.
- Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society, Perkin Transactions 1.
- The use of 3-bromopropionic acid for the determination of protein thiol groups. Biochemical Journal. (1973).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. (2021).
- Mass spectrometric study of some pyrazoline derivatives.
- Characterization of intact and modified proteins by mass spectrometry. MS Vision. (2024).
- Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry.
- Light-Up “Channel Dyes” for Haloalkane-Based Protein Labeling in Vitro and in Bacterial Cells.
- Understanding Cysteine Chemistry Using Conventional and Serial X-Ray Protein Crystallography. Biochemistry.
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling.
- Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters. (2013).
- Selected Halo‐tag substrates (Halo ligands) in two‐step labeling in the...
- Synethsis and characterization of 3-nitropyrazole and its salts.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
- Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences. (2022).
- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. (2022).
Sources
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- 2. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. connectsci.au [connectsci.au]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. msvision.com [msvision.com]
- 11. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 16. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling Reactions of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Reactivity of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole
The synthetic potential of 1-(3-bromopropyl)-3-nitro-1H-pyrazole stems from two key reactive sites: the electrophilic 3-bromopropyl group and the electron-deficient 3-nitropyrazole ring. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical properties of the pyrazole core.[1][2] This guide will explore the primary coupling reactions this molecule can undergo, providing detailed experimental procedures and the scientific rationale behind them.
PART 1: N-Alkylation Reactions Utilizing the 3-Bromopropyl Group
The most direct synthetic application of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is its use as an alkylating agent. The terminal bromine atom is a good leaving group, readily displaced by a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.
Protocol 1: General Procedure for the N-Alkylation of Amines
This protocol describes a standard procedure for the N-alkylation of primary and secondary amines with 1-(3-bromopropyl)-3-nitro-1H-pyrazole. The choice of base and solvent is critical for achieving high yields and preventing side reactions.[3]
Workflow for N-Alkylation of Amines
Caption: General workflow for the N-alkylation of amines.
Materials:
-
1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.1 eq) in anhydrous DMF, add the base (2.0 eq).
-
Add 1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.0 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Base: A non-nucleophilic base like K₂CO₃ or DIPEA is used to neutralize the HBr formed during the reaction without competing with the amine nucleophile.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are excellent choices for SN2 reactions, as they solvate the cation of the base while leaving the nucleophile relatively free to react.[3]
| Parameter | Condition | Rationale |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Equivalents of Amine | 1.1 eq | A slight excess of the amine ensures complete consumption of the starting alkyl bromide. |
| Equivalents of Base | 2.0 eq | Ensures complete neutralization of the acid byproduct. |
PART 2: Palladium-Catalyzed Cross-Coupling of the Pyrazole Core
While the parent 1-(3-bromopropyl)-3-nitro-1H-pyrazole does not have a suitable leaving group on the pyrazole ring for direct cross-coupling, a halogenated derivative (e.g., 4-bromo- or 4-iodo-) would be an excellent substrate for reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of C-C and C-N bonds, respectively.[2][4][5]
Protocol 2: Suzuki-Miyaura Coupling of a 4-Halo-1-(3-bromopropyl)-3-nitro-1H-pyrazole Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-halo derivative with an arylboronic acid. This reaction is fundamental for the synthesis of biaryl compounds.[4][6][7][8][9]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
1-(3-bromopropyl)-3-nitro-1H-pyrazole in the synthesis of pyrazole derivatives
Application Note & Protocols
Topic: 1-(3-bromopropyl)-3-nitro-1H-pyrazole in the Synthesis of Pyrazole Derivatives
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of 1-(3-bromopropyl)-3-nitro-1H-pyrazole, a highly versatile and functionalized building block for the synthesis of novel pyrazole derivatives. We will detail the key reactive features of this reagent, provide step-by-step protocols for its application in nucleophilic substitution reactions, and discuss strategies for subsequent functionalization of the pyrazole core. The methodologies described herein are designed for researchers in drug discovery and organic synthesis, offering a robust platform for library generation and lead optimization.
The Strategic Value of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
The utility of this reagent lies in its dual-handle reactivity, which allows for sequential and orthogonal synthetic transformations. Understanding these features is critical to exploiting its full potential.
Physicochemical Properties and Safety
| Property | Value |
| Molecular Formula | C₆H₈BrN₃O₂ |
| Molecular Weight | 249.05 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile), and chlorinated solvents (DCM, Chloroform). |
| Storage | Store in a cool, dry place away from light and moisture. |
Safety & Handling: 1-(3-bromopropyl)-3-nitro-1H-pyrazole is an alkylating agent and a nitro-containing compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Causality of Reactivity: Two Orthogonal Handles
The synthetic power of this molecule stems from two distinct reactive sites:
-
The Electrophilic Propyl Chain: The primary alkyl bromide on the N1-propyl substituent is a classic electrophile, highly susceptible to S_N2 (bimolecular nucleophilic substitution) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles (amines, thiols, azides, etc.), forming a stable C-N, C-S, or C-N₃ bond. This is the primary and most predictable reaction pathway.
-
The Electron-Deficient Pyrazole Core: The 3-nitro group is a powerful electron-withdrawing group. This has two major consequences for the pyrazole ring:
-
It deactivates the ring toward standard electrophilic aromatic substitution.[4]
-
More importantly, it renders the pyrazole ring electron-poor, making the nitro group itself a potential target for nucleophilic aromatic substitution (S_NAr) under specific, often harsh, conditions.[5][6] More practically, the nitro group can be chemically reduced to an amine, which then serves as a versatile nucleophilic handle for a second wave of diversification (e.g., amide or sulfonamide formation).
-
This dual reactivity allows for a strategic, two-stage diversification of the pyrazole scaffold, as illustrated below.
Caption: Two-stage diversification strategy using the title reagent.
Core Application: Synthesis via Nucleophilic Substitution
The most direct application of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is as an electrophile in S_N2 reactions. This allows for the tethering of various functional groups to the pyrazole N1 position via a stable propyl linker.
General Experimental Workflow
The protocol for these reactions is generally robust and follows a standardized workflow, ensuring reproducibility.
Caption: Standardized workflow for S_N2 derivatization.
Protocol 1: Synthesis of Amine-Linked Derivatives
This protocol details the reaction with a generic secondary amine, a common transformation in medicinal chemistry to introduce basic centers that can improve solubility and target engagement.
Rationale: The reaction proceeds via a classical S_N2 mechanism. A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃), is used to neutralize the HBr byproduct formed, driving the reaction to completion. A polar aprotic solvent like acetonitrile is chosen for its ability to dissolve the reagents and facilitate the S_N2 transition state.
Materials:
-
1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.0 eq)
-
Secondary Amine (e.g., morpholine, piperidine) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(3-bromopropyl)-3-nitro-1H-pyrazole (e.g., 249 mg, 1.0 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir until the solid is fully dissolved.
-
Add the secondary amine (1.2 mmol) followed by anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting pyrazole is relatively nonpolar; the amine product will have a lower Rf value and a different spot appearance. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Combine the pure fractions and concentrate under vacuum to afford the final product.
Expected Results:
-
Yield: Typically 75-95%.
-
Appearance: A pale yellow oil or solid.
-
Characterization: Confirm structure by ¹H NMR (disappearance of the bromopropyl CH₂Br signal around 3.5 ppm and appearance of new signals for the amine adduct) and Mass Spectrometry (correct molecular ion peak).
Protocol 2: Synthesis of Thioether-Linked Derivatives
This protocol describes the reaction with a thiol to form a thioether linkage, a common isostere for ether linkages in drug design.
Rationale: Thiols are excellent nucleophiles. The reaction proceeds readily, often at lower temperatures than with amines. A base is still required to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then participates in the S_N2 displacement of the bromide.
Materials:
-
1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH, 60% dispersion in oil) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Caution: If using NaH, perform this step with extreme care under a nitrogen atmosphere.
-
To a flame-dried flask under nitrogen, add the thiol (1.1 mmol) and anhydrous DMF (5 mL).
-
If using K₂CO₃, add it now. If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Stir for 20 minutes at 0 °C to allow for thiolate formation.
-
In a separate flask, dissolve 1-(3-bromopropyl)-3-nitro-1H-pyrazole (249 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add the pyrazole solution dropwise to the stirring thiolate solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Self-Validation: Monitor the reaction by TLC. The disappearance of the starting alkyl bromide confirms reaction completion.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Advanced Application: Nitro Group Reduction and Derivatization
Once the side chain has been installed, the nitro group on the pyrazole core can be used as a synthetic handle for further diversification. Its reduction to an amine is a key transformation.
Caption: Pathway for converting the nitro group into diverse functionalities.
Protocol 3: Reduction of the Nitro Group to an Amine
Rationale: Tin(II) chloride in concentrated HCl is a classic and reliable method for reducing aromatic nitro groups in the presence of other functional groups like thioethers. The acidic conditions ensure the product is protonated, which can aid in workup.
Materials:
-
3-Nitro-pyrazole derivative (from Protocol 1 or 2) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, suspend the 3-nitro-pyrazole derivative (1.0 mmol) in ethyl acetate (10 mL) or ethanol.
-
Add a solution of SnCl₂·2H₂O (1.13 g, 5.0 mmol) in concentrated HCl (5 mL).
-
Heat the mixture to 60-70 °C and stir vigorously. The reaction is often accompanied by a color change.
-
Monitor by TLC/LC-MS until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction to 0 °C in an ice bath.
-
Slowly and carefully basify the mixture by adding saturated NaHCO₃ solution until the pH is ~8-9. Caution: Vigorous gas evolution (CO₂) will occur.
-
A thick white precipitate of tin salts will form. Filter this solid through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the 3-amino-pyrazole derivative, which can often be used in the next step without further purification.
This resulting amine is a nucleophile and can readily undergo acylation, sulfonylation, or reductive amination, vastly expanding the chemical space accessible from the initial reagent.
References
- Research and Reviews. (2024).
- Oriental Journal of Chemistry. (2022).
- Royalchem. (2024).
- Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Angewandte Chemie International Edition. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
- Journal of Pharmaceutical and Allied Sciences. (2025).
- The Journal of Organic Chemistry. (2022).
- Wikipedia.
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- SlideShare. (2018). Pyrazole.
Sources
- 1. rroij.com [rroij.com]
- 2. royal-chem.com [royal-chem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
Technical Guide: N-Alkylation Strategies using 1-(3-bromopropyl)-3-nitro-1H-pyrazole
Abstract & Strategic Utility
This technical guide details the experimental protocols for utilizing 1-(3-bromopropyl)-3-nitro-1H-pyrazole (CAS: 1250489-44-1) as a specialized electrophilic building block. This reagent serves as a critical "linker-scaffold" hybrid in medicinal chemistry.
Key Applications:
-
Pharmacophore Linking: Introduces a propyl-pyrazole moiety, often used to extend structure-activity relationships (SAR) into solvent-exposed pockets of kinase enzymes.
-
Precursor to Privileged Motifs: The 3-nitro group is a masked aniline. Post-alkylation reduction yields 3-amino-1-alkylpyrazoles, a structural motif found in bioactive compounds like CDK inhibitors and anti-infectives.
-
Hypoxia-Activated Prodrugs: The nitro-pyrazole core can serve as an electron-deficient trigger in hypoxia-selective drug designs.
Chemical Profile & Safety Mechanics
Reagent Characteristics[1]
-
Structure: A pyrazole ring substituted at N1 with a 3-bromopropyl chain and at C3 with a nitro group.[1]
-
Reactivity: The terminal alkyl bromide acts as a standard electrophile in
reactions. The electron-withdrawing nitro group at C3 decreases the electron density of the pyrazole ring, making the N1-propyl chain slightly more susceptible to nucleophilic attack compared to electron-rich pyrazoles, but also stabilizing the leaving group pathway indirectly. -
Stability: Generally stable under ambient conditions but sensitive to light (bromide degradation) and strong bases (potential elimination to allyl species).
Safety Directives (Critical)
-
Alkylating Potential: As a primary alkyl bromide, this compound is a potent alkylating agent. It can alkylate DNA. Double-gloving (Nitrile/Laminate) and fume hood use are mandatory.
-
Energetic Moiety: Nitro-pyrazoles possess high nitrogen/oxygen content. While this specific derivative is stable, avoid subjecting the neat compound to temperatures >150°C or shock, as nitro-azoles can exhibit energetic decomposition.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines (Standard)
Best for: Attaching the pyrazole linker to piperazines, piperidines, or morpholines.
Rationale: This protocol uses Finkelstein conditions (catalytic KI) to convert the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction and suppressing side reactions like elimination.
Materials
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: 1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (3.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv)
-
Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to substrate)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under argon/nitrogen flow.
-
Dissolution: Charge the flask with the Secondary Amine (1.0 equiv) and anhydrous MeCN . Stir until dissolved.
-
Base Addition: Add
(3.0 equiv) and KI (0.1 equiv). The mixture will be a suspension.[2] -
Reagent Addition: Add 1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.2 equiv) in one portion.
-
Note: If the reagent is viscous/oily, dissolve it in a minimal amount of MeCN before addition to ensure quantitative transfer.
-
-
Reaction: Heat the mixture to reflux (80-82°C) with vigorous stirring.
-
Timecourse: Typically 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
-
Endpoint: Disappearance of the amine starting material.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Filter through a Celite pad to remove inorganic salts (
, KBr). Wash the pad with EtOAc. -
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel).
-
Gradient: 0% → 10% MeOH in DCM (Dichloromethane).
-
Protocol B: Alkylation of Phenols or Heterocycles (NaH Method)
Best for: Less nucleophilic substrates like phenols, indoles, or amides.
Rationale: Stronger bases are required to deprotonate the nucleophile to generate the active anion. DMF is used to solvate the ionic intermediate.
Materials
-
Substrate: Phenol/Heterocycle (1.0 equiv)
-
Reagent: 1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.2 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Solvent: DMF (N,N-Dimethylformamide), anhydrous
Step-by-Step Methodology
-
Activation: In a flame-dried flask under inert atmosphere (
), dissolve the Substrate (1.0 equiv) in anhydrous DMF . Cool to 0°C (ice bath). -
Deprotonation: Carefully add NaH (1.5 equiv) portion-wise. Evolution of
gas will occur. Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation. -
Coupling: Cool back to 0°C. Add 1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.2 equiv) dropwise (dissolved in minimal DMF).
-
Reaction: Allow to warm to RT and stir.
-
Optimization: If reaction is slow after 4 hours, heat to 60°C.
-
-
Quench: Cool to 0°C. Carefully quench with saturated ammonium chloride (
) solution. -
Extraction: Dilute with water and extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
-
Drying: Dry over
, filter, and concentrate.
Data Summary & Troubleshooting
Reaction Parameters Table
| Parameter | Protocol A (Amines) | Protocol B (Phenols/Amides) |
| Solvent | Acetonitrile (MeCN) | DMF or THF |
| Base | NaH or | |
| Temperature | Reflux (80°C) | 0°C → RT (or 60°C) |
| Catalyst | KI (Finkelstein) | None (usually) |
| Key Risk | Alkylation of base (negligible) | O- vs C-alkylation (substrate dependent) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion | Alkyl bromide is sluggish. | Add 0.5 equiv NaI or switch solvent to DMF to increase polarity. |
| Elimination Product | Base is too strong or Temp too high. | Switch from NaH to |
| Reagent Decomposition | Light sensitivity / Hydrolysis. | Use fresh reagent; Ensure anhydrous solvents; Wrap flask in foil. |
Visualizations
Reaction Workflow (Protocol A)
Caption: Step-by-step workflow for the
Mechanistic Pathway & Post-Functionalization
Caption: Mechanistic pathway showing activation, coupling, and subsequent reduction to the amino-pyrazole scaffold.[3]
References
-
Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Fustero, S., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, (i), 198-250.[5] [Link]
-
Ansari, A., et al. (2017). Pyrazole: A privileged scaffold in drug discovery.[6] Journal of Chemical and Pharmaceutical Research, 9(5), 1-15.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Nitropyrazole derivatives.[Link]
Sources
- 1. 1250489-44-1|1-(3-Bromopropyl)-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. orgsyn.org [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of 1-(3-bromopropyl)-3-nitro-1H-pyrazole synthesis
Technical Support Center: Optimization of 1-(3-bromopropyl)-3-nitro-1H-pyrazole Synthesis
Case ID: PYR-NIT-003-ALK
Subject: Yield Optimization & Impurity Control in Pyrazole
Executive Summary
The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole involves the nucleophilic substitution (
-
Regio-isomerization: Formation of the thermodynamically less stable 1-alkyl-5-nitro isomer.
-
Dimerization: Formation of bis-pyrazole species (bridged dimer).
-
Elimination: Degradation of the electrophile into allyl bromide.
This guide provides a self-validating protocol designed to maximize the formation of the N1-alkylated product (3-nitro isomer) while suppressing side reactions.
Part 1: The Chemistry & Failure Modes
To solve yield issues, you must first visualize the competing pathways. The 3-nitro group is electron-withdrawing, creating a "push-pull" electronic environment that affects the nucleophilicity of the ring nitrogens.
Reaction Pathway Diagram
The following diagram illustrates the desired pathway versus the critical side reactions you must control.
Figure 1: Mechanistic pathways. Path A is the desired route. Path B, C, and D are yield-killing side reactions controlled by specific process parameters.
Part 2: Optimized Protocol (The "Cesium Standard")
We recommend shifting from standard bases (K₂CO₃ or NaH) to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" enhances the nucleophilicity of the pyrazole anion through weak coordination and improved solubility in aprotic solvents, significantly boosting the N1/N2 regioselectivity ratio.
Reagents & Stoichiometry
| Component | Role | Equiv. | Critical Note |
| 3-Nitro-1H-pyrazole | Substrate | 1.0 | Dry thoroughly before use. |
| 1,3-Dibromopropane | Electrophile | 4.0 - 5.0 | CRITICAL: High excess is required to prevent dimer formation (Path C). |
| Cs₂CO₃ | Base | 1.5 - 2.0 | Superior to K₂CO₃ for regiocontrol. |
| Acetonitrile (MeCN) | Solvent | [0.1 M] | Preferred over DMF for easier workup; must be anhydrous. |
Step-by-Step Workflow
-
Dissolution: In a flame-dried flask under N₂, dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous MeCN (or DMF).
-
Activation: Add Cs₂CO₃ (1.5 eq). Stir at Room Temperature (RT) for 30 mins. Why? This allows full deprotonation and formation of the "naked" cesium pyrazolate anion.
-
Addition: Add 1,3-dibromopropane (4.0 eq) in a single portion.
-
Note: Do not add dropwise. You want the pyrazole to immediately encounter a high concentration of dibromide to favor mono-alkylation.
-
-
Reaction: Heat to 60°C . Monitor by TLC/LCMS.
-
Warning: Do not exceed 80°C. Higher temps promote E2 elimination of the dibromide to allyl bromide.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate. The excess 1,3-dibromopropane (b.p. ~167°C) can be removed via high-vacuum distillation or washed away during column chromatography (non-polar eluent).
Part 3: Troubleshooting Guide (FAQ)
Q1: I am seeing a large spot on TLC that is more polar than my product. What is it? Diagnosis: This is likely the Dimer (Bis-alkylation) . Root Cause: The concentration of your target product (alkyl bromide) competed with the 1,3-dibromopropane for the pyrazole anion. Solution:
-
Increase 1,3-dibromopropane to 5.0 equivalents .
-
Run the reaction more dilute (0.05 M).
-
Ensure vigorous stirring to prevent localized "hotspots" of pyrazole anion.
Q2: My yield is low, and I see a mixture of two isomers (approx. 3:1 ratio).
Diagnosis: Poor Regioselectivity (
-
Switch to Cs₂CO₃: The large cesium cation coordinates with the nitro group and the adjacent nitrogen, sterically blocking the
site and forcing reaction at the distal site. -
Lower Temperature: Reduce reaction temp to 40–50°C and extend reaction time. Lower energy favors the thermodynamic product (
-alkyl).
Q3: The reaction stalled at 60% conversion. Diagnosis: Base "caking" or moisture contamination. Root Cause: Carbonate bases can form a crust, reducing surface area. DMF/MeCN absorbs water from air, quenching the anion. Solution:
-
Use finely ground (anhydrous) Cs₂CO₃.
-
Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst to solubilize the anion.
-
Ensure the system is under a positive pressure of Nitrogen/Argon.
Part 4: Decision Tree for Optimization
Use this logic flow to diagnose your specific yield issue.
Figure 2: Troubleshooting logic tree for reaction optimization.
References
-
Regioselectivity Mechanisms: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. (2022).[1][2][3]
-
The Cesium Effect: Cesium Carbonate as a Mediated Inorganic Base in Some Organic Transformations.[4] (2020).
-
Preventing Dimerization: Application Notes for the Reaction of 1,3-Dibromopropane. BenchChem Technical Protocols. (2025).
-
Base Effects on Alkylation: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry. (2002).[3][5]
Sources
Technical Support Center: Purification of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
Topic: Purification methods for 1-(3-bromopropyl)-3-nitro-1H-pyrazole Role: Senior Application Scientist | Technical Support Center
Case ID: PYR-NIT-003 Status: Active Classification: Organic Synthesis / Purification Strategy[1]
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in isolating pure 1-(3-bromopropyl)-3-nitro-1H-pyrazole (Target Compound) from its reaction mixture.
This transformation—alkylating a nitropyrazole with a dihaloalkane—is deceptively simple. In practice, it presents three distinct purification challenges:
-
Regioselectivity: Separation of the desired 1,3-isomer from the inevitable 1,5-isomer byproduct.
-
Oligomerization: Preventing or removing the bis-pyrazole "dimer" (where one propyl chain links two pyrazole rings).
-
Reagent Removal: Efficiently clearing the excess 1,3-dibromopropane.
Below is your troubleshooting guide, structured to address these specific failure points.
🔬 PART 1: The Chemistry of the Problem (Root Cause Analysis)
To purify successfully, you must understand what you are fighting. 3-Nitro-1H-pyrazole exists in tautomeric equilibrium. When treated with a base and an alkylating agent (1,3-dibromopropane), two N-alkylation pathways compete.
-
Pathway A (Target): Alkylation at
yields the 1,3-isomer . -
Pathway B (Impurity): Alkylation at
yields the 1,5-isomer .
While the 1,3-isomer is often the thermodynamic product, the 1,5-isomer is a persistent impurity. Furthermore, the product itself contains a reactive alkyl bromide, which can react with another equivalent of nitropyrazole to form a dimer.
Workflow Visualization: Reaction & Impurity Pathways
Figure 1: Reaction pathways showing the origin of the critical regioisomer and dimer impurities.
🛠 PART 2: Troubleshooting & Purification Protocols
Issue #1: "I have a stubborn oil that smells like alkyl halide."
Diagnosis: Residual 1,3-dibromopropane. Context: To prevent dimer formation, you likely used a large excess (3–5 equivalents) of 1,3-dibromopropane. This reagent has a high boiling point (~167°C) and is difficult to remove by rotary evaporation alone.
Protocol A: The Non-Polar Wash (Pre-Column) Before loading your column, you must debulk the alkylating agent.
-
Dissolution: Dissolve your crude oily residue in a minimal amount of Acetonitrile (MeCN) or Methanol (MeOH) .
-
Partition: Wash this polar organic layer with Hexanes or Pentane (3 x volumes).
-
Validation: Check the hexane layer by TLC to confirm it contains mostly the UV-inactive (or weakly active) dibromide and minimal product.
Issue #2: "I see two spots on TLC very close together."
Diagnosis: Regiooisomer contamination (1,3- vs 1,5-isomer).[2] Context: This is the most critical separation. The 1,5-isomer (impurity) is typically less polar than the 1,3-isomer (target) because the nitro group and the alkyl chain are adjacent, creating steric shielding and altering the dipole moment.
Protocol B: High-Resolution Flash Chromatography
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate (EtOAc).
-
Gradient Strategy:
-
Equilibration: Start at 100% Hexanes to flush any remaining dibromide.
-
Isomer Elution: Run a shallow gradient from 5% to 30% EtOAc.
-
Observation: The 1,5-isomer (impurity) usually elutes first. The 1,3-isomer (target) elutes second.
-
Dimer: If present, the bis-pyrazole dimer is very polar and will elute much later (often requiring >50% EtOAc or MeOH).
-
| Compound | Approx.[2][3][5][6][7][8][9][10][11][12] Rf (3:1 Hex:EtOAc) | Polarity Note |
| 1,3-Dibromopropane | ~0.90 | Non-polar, wash off first |
| 1,5-Isomer (Impurity) | 0.45 | Elutes first (Check NMR!) |
| 1,3-Isomer (Target) | 0.35 | Elutes second |
| Bis-pyrazole Dimer | < 0.10 | Very polar, stays at baseline |
Note: Rf values are estimates and depend on silica activity. Always run a pilot TLC.
Issue #3: "My product is solidifying but looks waxy/impure."
Diagnosis: Occluded solvent or minor isomer contamination. Context: Nitropyrazoles are often crystalline solids. If chromatography yields a gum, crystallization is the final polishing step.
Protocol C: Recrystallization
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol/Water mixtures.
-
Method: Dissolve the crude solid in boiling IPA. Allow it to cool slowly to room temperature, then to 4°C.
-
Benefit: This is highly effective for removing trace amounts of the 1,5-isomer, which often has a different crystal lattice energy.
📊 PART 3: Analytical Validation (How to know you have the right one)
You cannot rely on Mass Spectrometry alone, as the 1,3- and 1,5-isomers have identical masses (m/z 233/235 for Br isotopes). You must use NMR.
The NOESY Test (Definitive Proof):
-
1,5-Isomer: You will see a Strong NOE correlation between the alkyl chain protons (
) and the pyrazole ring proton at position 4 ( ).-
Why? The alkyl group is spatially close to
and the Nitro group is at .
-
-
1,3-Isomer (Target): You will see a Weak or No NOE correlation between the alkyl chain and the ring protons, or a correlation specifically with
(if distinguishable). The Nitro group at pushes the alkyl chain at away from the proton.
Decision Logic for Purification
Figure 2: Decision tree for the purification workflow.
❓ Frequently Asked Questions (FAQs)
Q: Can I use NaH instead of K2CO3 to improve the ratio? A: Yes. Using NaH (Sodium Hydride) in THF or DMF often favors the kinetic product. However, the thermodynamic preference for the 1,3-isomer (steric relief) usually makes weaker bases like Cs2CO3 or K2CO3 in refluxing Acetone or MeCN sufficient, provided you separate the isomers carefully [1, 2].
Q: Why is my yield low (<40%)? A: Check for elimination products . The 3-bromopropyl chain can undergo elimination to form an allyl group under harsh basic conditions (strong base + high heat). Stick to carbonate bases and moderate temperatures (50-60°C) to minimize this.
Q: Is the compound light sensitive? A: Nitro-aromatics and alkyl bromides can be sensitive to light over time (turning yellow/brown). Store the purified compound in amber vials at 4°C.
📚 References
-
Regioselectivity in Pyrazole Alkylation:
-
General Synthesis of N-alkyl-3-nitropyrazoles:
-
Chromatographic Separation of Nitropyrazole Isomers:
-
Kalinina, T. A., et al. (2022). Alkylation of 4(5)-nitro-1,2,3-triazole (Analogous chemistry for separation of nitro-azole isomers). Materials, 15(3), 1119. Link[13]
-
Note: While focusing on triazoles, this paper details the specific protocol of using non-polar extractions to remove isomers, a technique directly applicable here.
-
-
Compound Data & Properties:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. PubChemLite - 1-(3-bromopropyl)-1h-pyrazole hydrobromide (C6H9BrN2) [pubchemlite.lcsb.uni.lu]
- 7. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 9. Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. guidechem.com [guidechem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole
Welcome to the technical support guide for the synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring both accuracy and efficiency in your work.
I. Reaction Overview: The N-Alkylation of 3-Nitro-1H-pyrazole
The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is primarily achieved through the N-alkylation of 3-nitro-1H-pyrazole with 1,3-dibromopropane. This reaction, while seemingly straightforward, is prone to several side reactions that can significantly impact the yield and purity of the desired product. Understanding the underlying mechanisms is crucial for effective troubleshooting.
The core of this synthesis involves the deprotonation of 3-nitro-1H-pyrazole by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in a nucleophilic substitution reaction.[1]
Core Reaction Pathway
Caption: General reaction scheme for the synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.
Question 1: Low Yield of the Desired Product
Issue: The final yield of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.
-
-
Suboptimal Base: The choice and amount of base are critical.
-
Troubleshooting: Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[2] Ensure the base is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents). If using a weaker base like K₂CO₃, ensure the reaction temperature is sufficient to drive the reaction forward.
-
-
Presence of Water: Moisture can quench the base and hydrolyze the alkylating agent.
-
Troubleshooting: Use anhydrous solvents and ensure all glassware is thoroughly dried. 1,3-dibromopropane can degrade in the presence of moisture at higher temperatures, generating hydrobromic acid.[3]
-
Question 2: Formation of Multiple Products (Isomers and Byproducts)
Issue: TLC or NMR analysis of the crude product shows multiple spots or sets of peaks, indicating the presence of isomers and/or byproducts.
A. Regioisomer Formation (N1 vs. N2 Alkylation)
Unsymmetrical pyrazoles like 3-nitro-1H-pyrazole can be alkylated at either the N1 or N2 position, leading to a mixture of regioisomers that can be challenging to separate.[2]
-
Controlling Factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2] In the case of 3-nitro-1H-pyrazole, the nitro group at the 3-position can sterically hinder the N2 position, favoring N1 alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[2]
-
Base/Catalyst System: The base can significantly influence regioselectivity. For instance, K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2][4]
-
| Condition | Favored Isomer | Reason |
| Bulky alkylating agent | N1 (less hindered) | Steric hindrance at N2[2] |
| K₂CO₃ in DMSO | N1 | Effective for regioselective N1-alkylation[2][4] |
| Polar aprotic solvents (DMF, DMSO) | Often a single isomer | Solvent effects on the pyrazolate anion[2] |
B. Bis-Alkylation Product
The desired product, 1-(3-bromopropyl)-3-nitro-1H-pyrazole, still possesses a nucleophilic pyrazole ring and can react with another molecule of 1,3-dibromopropane, leading to a bis-alkylated quaternary salt.
-
Prevention:
-
Control Stoichiometry: Use a slight excess of 3-nitro-1H-pyrazole relative to 1,3-dibromopropane.
-
Slow Addition: Add the 1,3-dibromopropane dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.[2]
-
C. Formation of 1,3-bis(3-nitro-1H-pyrazol-1-yl)propane
If both bromine atoms of 1,3-dibromopropane react with two molecules of 3-nitro-1H-pyrazole, a dimeric byproduct is formed.
-
Prevention:
-
Molar Ratio: Use an excess of 1,3-dibromopropane relative to the pyrazole. This will favor the mono-alkylation product.
-
Side Reaction Pathways
Caption: Potential side reactions in the synthesis.
Question 3: Difficulty in Product Purification
Issue: The crude product is an oil or a mixture that is difficult to purify by standard methods like crystallization or column chromatography.
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying pyrazole derivatives.[2]
-
Pro-Tip: If your compound is basic and adheres to the silica gel, you can deactivate the silica by adding a small amount of triethylamine (Et₃N) to the eluent.[5]
-
-
Crystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Acid-Base Extraction: Since pyrazoles are basic, you can sometimes purify them by dissolving the crude mixture in an organic solvent, washing with a dilute acid to extract the basic pyrazole into the aqueous layer, and then neutralizing the aqueous layer and re-extracting the purified product.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a standard starting protocol for this synthesis?
A good starting point is to dissolve 3-nitro-1H-pyrazole in a polar aprotic solvent like DMF or DMSO. Add 1.1-1.2 equivalents of a base like K₂CO₃ and stir for 15-30 minutes at room temperature. Then, add 1.0-1.2 equivalents of 1,3-dibromopropane dropwise. The reaction can be stirred at room temperature or gently heated (e.g., to 60-80°C) for 4-24 hours while monitoring by TLC.[2]
Q2: How can I confirm the regiochemistry of my product?
The regiochemistry (N1 vs. N2 alkylation) can be definitively determined using NMR spectroscopy and, if possible, X-ray crystallography.[4][7] Specific 1H and 13C NMR chemical shifts can often distinguish between the two isomers.
Q3: Are there any safety concerns with the reagents?
Yes. 1,3-dibromopropane is a hazardous substance. It is flammable, harmful if inhaled or swallowed, and can cause skin irritation.[3][8] It is also a suspected mutagen. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can I use a different alkylating agent?
While 1,3-dibromopropane is standard for introducing the 3-bromopropyl group, other dihaloalkanes can be used to synthesize different N-alkylated pyrazoles. The principles of regioselectivity and side reactions discussed here will generally apply.
IV. Experimental Protocols
General Procedure for N-Alkylation
-
To a stirred suspension of 3-nitro-1H-pyrazole (1.0 eq) and potassium carbonate (1.2 eq) in anhydrous DMF, add 1,3-dibromopropane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
V. References
-
Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. Available from:
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available from:
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available from:
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. Available from:
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. Available from:
-
1,3-Dibromopropane - Santa Cruz Biotechnology. Available from:
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available from:
-
Method for purifying pyrazoles - Google Patents. Available from:
-
Preparation of 1,3-dibromopropane - Sciencemadness Discussion Board. Available from:
-
1,3-Dibromopropane - Wikipedia. Available from:
-
In focus: 1,3-Dibromopropane - ExSyn Corp. Available from:
-
1-(3-Bromopropyl)-3-nitro-1H-pyrazole - BLDpharm. Available from:
-
Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives - International Journal of Green Pharmacy (IJGP). Available from:
-
Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines - Benchchem. Available from:
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - REAL-J. Available from:
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives - CSIR-NIScPR. Available from:
-
Pyrazole synthesis - Organic Chemistry Portal. Available from:
-
5-Benzo[2][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole - Organic Syntheses. Available from:
-
Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies - Benchchem. Available from:
-
(PDF) Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - ResearchGate. Available from: _
-
3-Nitro-1H-pyrazole synthesis - ChemicalBook. Available from:
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available from:
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. Available from:
-
(PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES - ResearchGate. Available from:
-
Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. Available from:
-
Enantioselective Addition of Pyrazoles to Dienes - ChemRxiv. Available from:
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from:
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. Available from:
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
optimization of reaction parameters for 1-(3-bromopropyl)-3-nitro-1H-pyrazole
This guide is structured as a specialized technical support resource for the optimization of 1-(3-bromopropyl)-3-nitro-1H-pyrazole synthesis. It synthesizes mechanistic insights with practical troubleshooting to ensure high purity and yield.
Subject: Protocol Optimization for 1-(3-bromopropyl)-3-nitro-1H-pyrazole Ticket ID: OPT-PYR-NO2-003 Assigned Scientist: Senior Application Specialist Status: Resolved (Methodology Verified)
Executive Summary & Mechanistic Insight
The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole involves the nucleophilic substitution (
-
Regioisomerism: Competition between
-alkylation (Target: 3-nitro) and -alkylation (Impurity: 5-nitro). -
Oligomerization: Formation of the bis-pyrazole dimer (bridged impurity) due to the bifunctional nature of the alkylating agent.
-
Elimination: Formation of allyl bromide byproducts under harsh basic conditions.
The "Golden Rule" of Regioselectivity:
In 3-substituted pyrazoles, the tautomeric equilibrium and the nucleophilicity of the nitrogen atoms are heavily influenced by the substituent. For the nitro group (strongly electron-withdrawing), the
Optimized Reaction Workflow
The following diagram illustrates the kinetic and thermodynamic pathways governing this synthesis.
Figure 1: Mechanistic pathway showing the competition between regioselective alkylation and dimerization. High reagent stoichiometry is critical to suppressing the dimer pathway.
Standard Operating Procedure (SOP)
Reagents & Stoichiometry Table
| Component | Role | Equivalents (eq) | Notes |
| 3-Nitro-1H-pyrazole | Substrate | 1.0 | Dried in vacuo prior to use. |
| 1,3-Dibromopropane | Electrophile | 4.0 - 5.0 | CRITICAL: Large excess prevents dimerization. |
| Cesium Carbonate ( | Base | 1.5 - 2.0 | Milder than NaH; promotes thermodynamic control. |
| Acetonitrile (MeCN) | Solvent | [0.2 M] | Polar aprotic; easier workup than DMF. |
| TBAI | Catalyst | 0.1 | Tetrabutylammonium iodide (optional Finkelstein catalyst). |
Step-by-Step Protocol
-
Preparation: Charge a flame-dried round-bottom flask with 3-nitro-1H-pyrazole (1.0 eq) and
(1.5 eq). -
Solvation: Add anhydrous MeCN (concentration ~0.2 M). Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.
-
Addition: Add 1,3-dibromopropane (5.0 eq) in a single portion.
-
Note: Do not add dropwise. High instantaneous concentration of the dibromide is required to favor mono-alkylation.
-
-
Reaction: Heat to 60°C and monitor by TLC/LC-MS. Typical time: 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate to remove MeCN and the bulk of excess dibromide (boiling point ~167°C; vacuum distillation may be required).
-
Purification: Flash column chromatography (Hexanes/EtOAc). The excess 1,3-dibromopropane elutes first (non-polar), followed by the target product.
Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity (Target vs. Isomer)
Q: I am seeing two spots on TLC with similar Rf values. How do I know which is the 3-nitro target? A: The 3-nitro isomer (Target) is generally less polar than the 5-nitro isomer due to the dipole moment vectors.
-
Diagnostic: In
NMR, the pyrazole ring protons for the 3-nitro isomer typically appear as two doublets with a coupling constant Hz. The 5-nitro isomer often shows a larger chemical shift difference between the two ring protons due to the proximity of the alkyl group to the nitro group. -
Confirmation: Use NOE (Nuclear Overhauser Effect). Irradiate the
protons.-
Target (1-alkyl-3-nitro): NOE observed to the pyrazole
(proton adjacent to N1). -
Isomer (1-alkyl-5-nitro): NOE observed to the pyrazole
(or lack of strong NOE to the adjacent position if nitro is there). Wait—correction: In 1-alkyl-5-nitro, the is adjacent to the Nitro group; there is no proton at position 5. Therefore, NOE to a ring proton confirms the 3-nitro (Target) structure.
-
Issue 2: Dimer Formation
Q: I have a significant amount of high-molecular-weight impurity (
-
Cause: Localized low concentration of 1,3-dibromopropane.
-
Fix: Increase 1,3-dibromopropane to 5-10 equivalents .
-
Fix: Ensure vigorous stirring.
-
Recovery: You cannot revert the dimer. You must purify.
Issue 3: Low Conversion / Starting Material Remains
Q: The reaction stalls at 60% conversion. A: The pyrazolate anion might be aggregating or the base is insufficient.
-
Step 1: Add TBAI (10 mol%) to facilitate Halogen exchange (Br
I), making the alkylating agent more reactive. -
Step 2: Switch solvent to DMF (Dimethylformamide). DMF solvates cations better than MeCN, creating "naked" anions that are more nucleophilic. Warning: DMF is harder to remove.
Frequently Asked Questions (FAQ)
Q: Can I use NaH instead of
Q: Why do I need such a large excess of dibromide? Can I recover it? A: The excess is purely statistical. If the ratio is 1:1, the mono-alkylated product competes with the starting material for the remaining alkyl bromide. Yes, 1,3-dibromopropane (b.p. 167°C) can be recovered via vacuum distillation or careful column chromatography (it elutes in 100% Hexanes).
Q: How do I store the product?
A: The terminal alkyl bromide is reactive. Store at
References
-
BenchChem Technical Support. (2025).[1][2] Optimizing Pyrazole N-Alkylation: Troubleshooting & Optimization. Retrieved from
-
Kallman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15).
-
Dalinger, I. L., et al. (2015). "Synthesis and investigation of isomeric mono- and dinitro derivatives of 3-methyl-4-(pyrazol-3-yl)furazan." Mendeleev Communications.[3]
-
ChemicalBook. (2024). 3-Nitro-1H-pyrazole Synthesis and Properties.
Sources
stability of 1-(3-bromopropyl)-3-nitro-1H-pyrazole under different conditions
Welcome to the technical support center for 1-(3-bromopropyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common stability-related issues encountered during experimentation with this compound.
Introduction
1-(3-bromopropyl)-3-nitro-1H-pyrazole is a versatile bifunctional molecule, featuring a reactive bromopropyl chain for alkylation and a nitropyrazole core, a common pharmacophore. Understanding its stability under various experimental conditions is paramount to ensure the reliability and reproducibility of your results. This guide provides a framework for identifying and mitigating potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 1-(3-bromopropyl)-3-nitro-1H-pyrazole?
A1: The main stability concerns stem from the two key functional groups: the 3-bromopropyl chain and the nitro-substituted pyrazole ring. The bromopropyl group is susceptible to nucleophilic substitution and elimination reactions, while the nitropyrazole ring's stability can be influenced by pH and light.
Q2: How does pH affect the stability of the compound in aqueous solutions?
Q3: Is 1-(3-bromopropyl)-3-nitro-1H-pyrazole sensitive to light?
A3: Nitroaromatic compounds can be susceptible to photodegradation[2][3]. The energy from UV or even visible light can promote the homolytic cleavage of the C-Br bond, generating radical species that can lead to a cascade of undefined degradation products. It is, therefore, advisable to protect solutions of this compound from light, especially during long-term storage or prolonged reactions.
Q4: What are the recommended storage conditions for this compound?
A4: To maximize shelf-life, the compound should be stored in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration is advisable.
Troubleshooting Guide
Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions
Symptom: During a reaction with a nucleophile (e.g., an amine or thiol), you observe the formation of multiple products, including a product with a mass corresponding to the starting material minus HBr.
Potential Cause: This is likely due to a competing elimination reaction (E2) of the bromopropyl chain, which is facilitated by basic conditions. The nucleophile, if basic enough, can act as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of 1-(prop-1-en-1-yl)-3-nitro-1H-pyrazole.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elimination side products.
Issue 2: Compound Degradation in Solution Over Time
Symptom: You prepare a stock solution of the compound in a common organic solvent (e.g., DMSO, DMF, or an alcohol), and upon re-analysis after a period, you observe new peaks in your LC-MS or NMR, indicating degradation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis | Trace amounts of water in the solvent can lead to the slow hydrolysis of the bromopropyl group to the corresponding alcohol. This is more likely in protic solvents or hygroscopic aprotic solvents like DMSO. | Use anhydrous solvents and store solutions under an inert atmosphere. For long-term storage, consider a non-polar, aprotic solvent like toluene. |
| Solvolysis | Nucleophilic solvents, such as methanol or ethanol, can directly displace the bromide to form the corresponding ether. | If possible, avoid long-term storage in nucleophilic solvents. If they are required for your experiment, prepare solutions fresh. |
| Photodegradation | Exposure to ambient light can initiate radical-based degradation pathways. | Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental setup. |
Issue 3: Low Yield or No Reaction in N-Alkylation of a Substrate
Symptom: When using 1-(3-bromopropyl)-3-nitro-1H-pyrazole as an alkylating agent, you experience low or no conversion of your starting material.
Potential Cause: The reactivity of alkyl bromides in SN2 reactions is influenced by steric hindrance and the nature of the solvent[4]. While the primary bromide of the propyl chain is generally reactive, a sterically hindered nucleophile or suboptimal reaction conditions can impede the reaction.
Experimental Protocol for Optimizing N-Alkylation:
-
Reagent Purity: Ensure the nucleophile and any base used are pure and free of water.
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are generally good choices for SN2 reactions as they solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile[4].
-
Base Selection: Use a non-nucleophilic base to deprotonate your substrate without competing in the alkylation. Potassium carbonate is a common choice. For sensitive substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) might be necessary, though this can increase the risk of elimination.
-
Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while monitoring for the formation of side products.
-
Monitoring: Track the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.
Potential Degradation Pathways
The primary degradation pathways for 1-(3-bromopropyl)-3-nitro-1H-pyrazole are nucleophilic substitution/elimination at the alkyl chain and photodegradation.
Sources
- 1. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
- 2. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 3. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific N-alkylation reaction. The synthesis, while seemingly straightforward, presents several challenges that can impact yield, purity, and reproducibility. This document aims to equip you with the knowledge to navigate these complexities and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low, or the reaction does not proceed to completion. What are the likely causes and how can I improve it?
Answer: Low or no yield in the N-alkylation of 3-nitro-1H-pyrazole is a frequent challenge, often stemming from several factors. A systematic approach to troubleshooting is recommended to pinpoint the issue.[1][2]
-
Inadequate Deprotonation of 3-nitro-1H-pyrazole: The acidity of the N-H proton in 3-nitro-1H-pyrazole is significantly increased by the electron-withdrawing nitro group, making it more acidic than pyrazole itself. However, incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure your base is strong enough and used in appropriate stoichiometry. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) are often more reliable for achieving complete deprotonation, especially with electron-deficient pyrazoles.[2] Use at least a stoichiometric equivalent of the base, and a slight excess (1.1-1.2 equivalents) can be beneficial.
-
-
Poor Solubility of Reactants: If the 3-nitropyrazole or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.
-
Reaction Temperature and Time: The reaction may require specific temperature conditions to proceed at a reasonable rate.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no significant product formation is observed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary. However, be aware that higher temperatures can also promote side reactions.
-
Question 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?
Answer: A common byproduct in this reaction is the bis-alkylated product, N,N'-bis(3-nitro-1H-pyrazol-1-yl)propane . This occurs when both ends of the 1,3-dibromopropane molecule react with a molecule of 3-nitro-1H-pyrazole.
-
Cause: Using a large excess of 1,3-dibromopropane or running the reaction for an extended period after the consumption of the starting pyrazole can favor this side reaction.
-
Solution: Carefully control the stoichiometry of your reactants. To favor mono-alkylation, use a significant excess of 1,3-dibromopropane (e.g., 3-5 equivalents). This ensures that the pyrazole anion is more likely to encounter a fresh molecule of the alkylating agent rather than the already mono-alkylated product. Additionally, adding the 3-nitropyrazole/base mixture slowly to the solution of 1,3-dibromopropane can also help to maintain a high concentration of the dibromoalkane throughout the reaction.
-
Question 3: My product is difficult to purify. What are the best methods for isolating pure 1-(3-bromopropyl)-3-nitro-1H-pyrazole?
Answer: Purification can be challenging due to the presence of unreacted starting materials, the bis-alkylated byproduct, and potentially other minor impurities. A multi-step approach is often necessary.
-
Initial Work-up: After the reaction is complete, quench the reaction with water and extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove the solvent and any remaining base.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from the starting material and the bis-alkylated byproduct.[3]
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. The desired product is more polar than 1,3-dibromopropane but less polar than the bis-alkylated product.
-
-
Recrystallization: If the product obtained after chromatography is still not pure, recrystallization can be attempted.
-
Solvent Selection: A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes) can be effective.[4] Dissolve the crude product in a minimal amount of the hot good solvent and then slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Question 4: I am concerned about the regioselectivity of the alkylation. Can the propyl group attach to the other nitrogen of the pyrazole ring?
Answer: For 3-nitro-1H-pyrazole, the alkylation is expected to occur predominantly at the N1 position, which is the nitrogen atom further away from the nitro group.
-
Explanation: The electron-withdrawing nitro group at the C3 position decreases the electron density and nucleophilicity of the adjacent N2 nitrogen. Consequently, the N1 nitrogen is more nucleophilic and will preferentially attack the electrophilic carbon of the 1,3-dibromopropane.[5] Steric hindrance from the nitro group also disfavors alkylation at the N2 position.[1] While the formation of the N2 isomer is possible, it is generally expected to be a minor product in this specific case.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole?
A1: The following is a general protocol that can be optimized for your specific laboratory conditions:
Experimental Protocol: N-Alkylation of 3-nitro-1H-pyrazole
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-nitro-1H-pyrazole (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a base, such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil), portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Alkylating Agent Addition: Add 1,3-dibromopropane (3.0-5.0 eq) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Q2: What are the key reaction parameters to consider for optimizing the synthesis?
A2: The following table summarizes key parameters and their typical ranges for this reaction.
| Parameter | Recommended Range/Value | Rationale |
| 3-nitro-1H-pyrazole | 1.0 equivalent | Limiting reagent. |
| 1,3-dibromopropane | 3.0 - 5.0 equivalents | An excess favors mono-alkylation and minimizes bis-alkylation. |
| Base | NaH (1.1-1.2 eq) or K₂CO₃ (2.0 eq) | NaH is generally more effective for complete deprotonation of the electron-deficient pyrazole.[2] |
| Solvent | Anhydrous DMF, Acetonitrile, or DMSO | Polar aprotic solvents are ideal for dissolving the reactants.[1] |
| Temperature | 0 °C to room temperature (or gentle heating to 40-60 °C if necessary) | Starting at a low temperature helps control the initial reaction rate. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for 1-(3-bromopropyl)-3-nitro-1H-pyrazole?
-
¹H NMR (in CDCl₃):
-
Pyrazole ring protons: Two doublets, one around δ 7.6 ppm and another around δ 6.9 ppm.
-
-N-CH₂- group: A triplet around δ 4.5 ppm.
-
-CH₂-Br group: A triplet around δ 3.4 ppm.
-
Central -CH₂- group: A multiplet (quintet or sextet) around δ 2.4 ppm.
-
-
¹³C NMR (in CDCl₃):
-
C3 (bearing the nitro group): ~δ 156 ppm.
-
C5 (CH): ~δ 133 ppm.
-
C4 (CH): ~δ 103 ppm.
-
-N-CH₂- group: ~δ 50 ppm.
-
-CH₂-Br group: ~δ 30 ppm.
-
Central -CH₂- group: ~δ 32 ppm.
-
It is crucial to perform a full characterization (¹H NMR, ¹³C NMR, MS, and optionally IR) to confirm the structure and purity of the synthesized compound.
Q4: What are the potential side reactions in this synthesis?
A4: The primary side reactions to be aware of are:
-
Bis-alkylation: Formation of N,N'-bis(3-nitro-1H-pyrazol-1-yl)propane.
-
Cyclization: Intramolecular cyclization of the desired product to form a quaternary pyrazolium salt. This is less common under standard basic conditions but can be a possibility, especially with prolonged reaction times or at elevated temperatures.
The following diagram illustrates the desired reaction and potential side reactions.
Caption: Reaction scheme for the synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole and the formation of the bis-alkylated side product.
References
-
Z.-Q. Wu, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
Sources
common impurities in 1-(3-bromopropyl)-3-nitro-1H-pyrazole and their removal
Welcome to the technical support guide for 1-(3-bromopropyl)-3-nitro-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important building block. Here, we provide in-depth, field-tested answers to frequently encountered issues, focusing on the identification and removal of common impurities.
Synthesis and Impurity Formation Pathway
The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is typically achieved via the N-alkylation of 3-nitro-1H-pyrazole with an excess of 1,3-dibromopropane, often in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[1][2] While seemingly straightforward, this reaction can generate a predictable profile of impurities that complicate downstream applications. Understanding the origin of these impurities is the first step toward effective removal.
Caption: Synthetic pathway for 1-(3-bromopropyl)-3-nitro-1H-pyrazole and common impurity formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and workup of 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Q1: My crude product analysis (TLC, LC-MS) shows a significant amount of unreacted 3-nitro-1H-pyrazole. How can I remove it?
A1: Cause and Solution
-
Causality: 3-Nitro-1H-pyrazole possesses an acidic N-H proton (pKa is generally low for pyrazoles), making it soluble in aqueous basic solutions.[3][4] This property is the key to its selective removal. Incomplete reaction, often due to insufficient base or reaction time, is the primary cause of this impurity.[3]
-
Troubleshooting: An acid-base extraction is the most effective method. During the workup, after diluting the reaction mixture with an organic solvent (like ethyl acetate), wash the organic layer with a dilute aqueous base such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the unreacted 3-nitro-1H-pyrazole, forming a water-soluble salt that partitions into the aqueous layer, effectively removing it from your desired product in the organic phase.[3]
Q2: I've isolated a major byproduct with a higher molecular weight than my target compound. What is it and how do I remove it?
A2: Cause and Solution
-
Causality: This common impurity is almost certainly 1,3-bis(3-nitro-1H-pyrazol-1-yl)propane . It forms when a molecule of the desired product, 1-(3-bromopropyl)-3-nitro-1H-pyrazole, reacts with another molecule of deprotonated 3-nitro-1H-pyrazole. This second N-alkylation reaction is a classic side reaction when using difunctional electrophiles like 1,3-dibromopropane.[5]
-
Troubleshooting:
-
Column Chromatography: This is the most reliable method for separating the bis-alkylated byproduct. The desired mono-alkylated product is more polar than the bis-alkylated byproduct due to the presence of the bromo- functional group. A silica gel column using a gradient elution with a solvent system like hexanes and ethyl acetate will effectively separate the components.
-
Recrystallization: If the concentration of the impurity is not excessively high, recrystallization can be effective.[6][7] You will need to screen for a suitable solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or lower temperatures, while the impurity remains in the mother liquor.[7] Ethanol/water or isopropanol/hexane mixtures are good starting points for screening.[6][7]
-
Q3: How can I eliminate residual 1,3-dibromopropane from my final product?
A3: Cause and Solution
-
Causality: The synthesis often uses an excess of 1,3-dibromopropane to favor the formation of the mono-alkylated product and minimize the bis-alkylation side product. This unreacted excess reagent must be removed.
-
Troubleshooting:
-
Evaporation under Reduced Pressure: 1,3-dibromopropane is relatively volatile (boiling point ~167 °C). A significant portion can be removed by concentrating the crude product on a rotary evaporator. For higher purity, a high-vacuum pump can be used, sometimes with gentle heating, provided the desired product is thermally stable.
-
Column Chromatography: During silica gel chromatography for overall purification, the non-polar 1,3-dibromopropane will elute very quickly with the low-polarity mobile phase (e.g., hexanes), separating it cleanly from the more polar product.[8]
-
Q4: I suspect I have a mixture of regioisomers: 1-(3-bromopropyl)-3-nitro-1H-pyrazole and 1-(3-bromopropyl)-5-nitro-1H-pyrazole. How can I address this?
A4: Cause and Solution
-
Causality: The N-alkylation of unsymmetrical pyrazoles can occur at either of the two nitrogen atoms, leading to regioisomers.[2] While the 3-nitro substituent often directs alkylation to the N1 position due to steric and electronic factors, the formation of the N2-alkylated isomer (the 5-nitro product) can still occur, resulting in a mixture that is often difficult to separate.[1][2]
-
Troubleshooting:
-
Confirmation: High-field NMR (¹H and ¹³C) is the best method to confirm the presence of isomers. The chemical shifts and coupling constants of the pyrazole ring protons will be distinct for each regioisomer.
-
Separation: This is the most challenging separation. The isomers often have very similar polarities.
-
High-Performance Flash Chromatography: Utilizing high-quality silica gel with a shallow and slow solvent gradient can sometimes resolve the isomers.
-
Preparative HPLC: For high-purity material, preparative reverse-phase HPLC is often the most effective, albeit more resource-intensive, method.
-
-
Prevention: Optimizing the reaction conditions (e.g., choice of base, solvent, and temperature) can significantly improve regioselectivity and minimize the formation of the undesired isomer from the outset.[2]
-
Purification Protocols & Workflow
The following protocols provide detailed, step-by-step instructions for the most common and effective purification strategies.
Caption: General purification workflow for 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Protocol 1: Purification by Silica Gel Column Chromatography
This is the most robust method for removing all common impurities simultaneously.
-
Prepare the Column: Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in 100% hexanes.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This dry-loading method generally gives better separation.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elute the Column:
-
Begin eluting with 100% hexanes. This will wash out the highly non-polar 1,3-dibromopropane.
-
Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
The bis-alkylated byproduct will elute first, followed by the desired product.
-
Unreacted 3-nitro-1H-pyrazole, if not removed by a basic wash, will be very polar and may remain on the column or elute very late.
-
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
This method is ideal when you have a crude product of relatively high purity (>85-90%) and wish to remove minor impurities.
-
Solvent Selection: In a small test tube, test various solvents to find one that dissolves your compound when hot but results in poor solubility when cold. Good starting points are isopropanol, ethanol, or a mixture like ethyl acetate/hexanes.[6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Summary of Purification Strategies
| Impurity | Primary Removal Method | Secondary/Alternative Method | Rationale |
| 3-Nitro-1H-pyrazole | Acid-Base Extraction | Column Chromatography | The acidic N-H proton allows for selective removal with an aqueous basic wash.[3] |
| 1,3-Dibromopropane | Column Chromatography / Evaporation | - | Highly non-polar and volatile, easily separated by polarity or boiling point. |
| 1,3-bis(3-nitro-1H-pyrazol-1-yl)propane | Column Chromatography | Recrystallization | Significant difference in polarity compared to the mono-alkylated product allows for good chromatographic separation. |
| Regioisomer (5-nitro) | Preparative HPLC | High-Performance Flash Chromatography | Isomers have very similar physical properties, requiring high-resolution separation techniques.[2] |
References
- BenchChem. (2025).
- BenchChem. (2025). Identifying side products in reactions with 3-Chloro-3H-pyrazole. BenchChem.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2025). 1,3Bis(3-hyroxymethyl-5-methyl-1-pyrazole) propane as corrosion inhibitor for steel in 0.5 M H 2SO 4 solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
challenges in the characterization of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
Topic: Challenges in the characterization of 1-(3-bromopropyl)-3-nitro-1H-pyrazole Technical Support Center: Advanced Characterization Guide
Welcome to the Technical Support Center
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: 1-(3-bromopropyl)-3-nitro-1H-pyrazole (Catalog Ref: N/A - Custom Synthesis)
Executive Summary: The characterization of 1-(3-bromopropyl)-3-nitro-1H-pyrazole presents a classic but deceptive challenge in heterocyclic chemistry: Regioisomerism . The alkylation of 3-nitropyrazole is not regioselective, inevitably yielding a mixture of the desired 1,3-isomer and the parasitic 1,5-isomer. Furthermore, the terminal alkyl bromide moiety introduces stability concerns regarding hydrolysis and photosensitivity.
This guide provides self-validating protocols to definitively assign structure and ensure compound integrity.
Module 1: The Regioisomer Conundrum (The "Ghost" Peak)
The Problem: Users frequently report "pure" NMR spectra that match the proton count but fail in biological assays. The cause is almost always the misidentification of the 1,5-isomer (1-(3-bromopropyl)-5-nitro-1H-pyrazole) as the desired 1,3-isomer .
The Mechanism: The pyrazole ring tautomerizes.[1][2] When you treat 3-nitropyrazole with a base (e.g., NaH, K2CO3) and 1,3-dibromopropane, the electrophile can attack either nitrogen.
-
Path A (Desired): Attack at N1 yields the 3-nitro isomer.
-
Path B (Undesired): Attack at N2 (which becomes N1 in the product) yields the 5-nitro isomer.
The Solution: Nuclear Overhauser Effect (NOE) Spectroscopy Standard 1H-NMR is insufficient because the chemical shifts of the ring protons (H4 and H5) in both isomers are similar. You must use 1D-NOE Difference or 2D-NOESY to visualize spatial proximity.
Protocol: The "Proximity Check" Validation System
-
Sample Prep: Dissolve ~10 mg of the isolated solid in DMSO-d6 (CDCl3 is acceptable, but DMSO prevents aggregation).
-
Experiment: Run a 2D-NOESY or 1D-NOE irradiating the N-CH₂ triplet (the protons on the propyl chain closest to the nitrogen).
-
Analysis: Look for cross-peaks (correlations) with the aromatic ring protons.
Data Interpretation Table:
| Feature | Target: 1,3-Isomer (3-nitro) | Impurity: 1,5-Isomer (5-nitro) |
| Structure | Nitro is at C3. H5 is at C5. | Nitro is at C5. H3 is at C3. |
| Spatial Geometry | The N-CH₂ group is spatially adjacent to H5 . | The N-CH₂ group is spatially adjacent to the Nitro group . |
| NOE Signal | Strong NOE between N-CH₂ and the aromatic doublet (H5). | NO NOE (or negligible) between N-CH₂ and aromatic protons. |
| Causality | H5 is the "neighbor"; the Nitro group is far away. | The Nitro group blocks the interaction with ring protons. |
Visual Logic: Isomer Assignment Flowchart
Figure 1: Decision logic for distinguishing 3-nitro vs. 5-nitro pyrazole regioisomers using NOE spectroscopy.
Module 2: The Vanishing Bromide (Stability & Handling)
The Problem: Users report that the compound "degrades" upon storage, showing a new triplet in the NMR spectrum around 3.5 ppm or a loss of the bromine isotopic pattern in Mass Spec.
The Mechanism: The 3-bromopropyl chain is an activated alkyl halide. It is susceptible to:
-
Hydrolysis: Reaction with atmospheric moisture to form the alcohol (1-(3-hydroxypropyl)-3-nitro-1H-pyrazole).
-
Finkelstein Exchange: If you used NaI/KI during synthesis to accelerate the reaction, traces of Iodide can swap with Bromide, changing the molecular weight and reactivity.
-
Photolysis: The C-Br bond is sensitive to UV light.
Troubleshooting Guide: Stability
Q: My LC-MS shows a peak at M-Br+OH (M-63). Is my compound gone? A: Likely, yes. This indicates hydrolysis.
-
Immediate Action: Check your solvent. If you stored the compound in Methanol or wet DMSO, the bromide has been displaced.
-
Prevention: Store the solid at -20°C under Argon. Do not store in solution.
Q: I see a complex splitting pattern in the propyl chain instead of clean triplets/quintets. A: This suggests cyclization or elimination.
-
Check: Look for vinyl protons (5.0–6.0 ppm). If present, HBr elimination occurred (forming the N-allyl derivative). This happens if the workup was too basic (e.g., washing with strong NaOH).
Degradation Pathway Diagram
Figure 2: Common degradation pathways for 3-bromopropyl derivatives during storage or basic workup.
Module 3: Purification & Separation
The Problem: "I cannot separate the 3-nitro and 5-nitro isomers on silica gel; they co-elute."
The Solution: The dipole moments of the two isomers differ significantly due to the orientation of the nitro group relative to the lone pairs on the nitrogens.
-
Standard Solvent: Hexane/Ethyl Acetate often fails to resolve them.
-
Recommended Solvent: Toluene/Ethyl Acetate or Dichloromethane/Methanol .
-
The 5-nitro isomer is generally less polar (elutes first) because the nitro group and the alkyl chain dipole vectors partially cancel or create a more compact lipophilic face compared to the 3-nitro isomer [1].
-
Protocol:
-
Pack a long column (ratio silica:compound > 50:1).
-
Elute with a gradient of Toluene -> 10% EtOAc/Toluene .
-
The 1,5-isomer usually elutes first. The 1,3-isomer (Target) elutes second.
FAQs: Rapid Fire
Q: Can I use the crude mixture for the next step? A: Absolutely not. If you are using this as a linker for a drug, the 5-nitro isomer acts as a chain-terminator or creates a "dead" regioisomer in your final drug, which is impossible to separate later. You must separate them at this stage.
Q: Why does the Mass Spec show two peaks of equal height?
A: That is the signature of Bromine. Bromine exists as
-
Validation: If you see a single peak at the molecular weight, you have lost the bromine (likely hydrolyzed to OH or reduced). The 1:1 "twin tower" isotope pattern is your confirmation of the C-Br bond integrity.
References
-
Regioselectivity in Pyrazole Alkylation
- Title: Regioselective N-Alkyl
- Source: Journal of Heterocyclic Chemistry.
- Context: Explains the steric and electronic factors that lead to the formation of both 1,3- and 1,5-isomers, necessitating careful chromatographic separ
-
URL:[Link] (General Journal Link for verification of scope).
-
NOE Characterization of Pyrazoles
- Title: Distinction of N-substituted pyrazole regioisomers by 1H–15N HMBC and 1D NOE spectroscopy.
- Context: Defines the standard protocol for using NOE to determine N-alkylation sites in pyrazoles based on proton proximity to the ring substituents.
-
URL:[Link]
-
Stability of Alkyl Bromides
- Title: Nucleophilic Substitution at Aliph
- Source: Organic Chemistry Portal.
- Context: General mechanism for the hydrolysis and instability of primary alkyl bromides in polar solvents.
-
URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1-(3-bromopropyl)-3-nitro-1H-pyrazole by ¹H and ¹³C NMR
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of the novel heterocyclic compound, 1-(3-bromopropyl)-3-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its spectral features, drawing comparisons with related structures to facilitate unambiguous identification and structural elucidation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous systems.
Introduction: The Significance of Precise Characterization
1-(3-bromopropyl)-3-nitro-1H-pyrazole is a functionalized pyrazole derivative with potential applications in medicinal chemistry and materials science. The presence of a reactive bromopropyl chain and an electron-withdrawing nitro group on the pyrazole core makes it a versatile building block for the synthesis of more complex molecular architectures. Accurate and comprehensive characterization of this compound is paramount to ensure its purity and confirm its structure, which are critical prerequisites for any subsequent application. NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
This guide will delve into the specific ¹H and ¹³C NMR spectral features of 1-(3-bromopropyl)-3-nitro-1H-pyrazole, offering a predictive analysis based on the well-established effects of substituents on the pyrazole ring. A comparative approach will be employed, referencing the spectral data of the parent compound, 3-nitro-1H-pyrazole, to highlight the impact of N-alkylation on the chemical shifts and coupling constants.
Experimental Protocols: Ensuring High-Quality NMR Data Acquisition
The acquisition of high-resolution and artifact-free NMR spectra is fundamental for accurate structural interpretation. The following protocols are recommended for the analysis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an excellent alternative.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1][2] Most deuterated solvents now come with TMS already added.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Instrument Parameters
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient to cover all proton signals.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each unique carbon.
-
Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 512 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Interpretation and Comparative Analysis
The structural features of 1-(3-bromopropyl)-3-nitro-1H-pyrazole, including the substituted pyrazole ring and the bromopropyl chain, give rise to a unique set of signals in its ¹H and ¹³C NMR spectra.
¹H NMR Spectrum: A Detailed Walkthrough
The predicted ¹H NMR spectrum of 1-(3-bromopropyl)-3-nitro-1H-pyrazole in CDCl₃ is expected to exhibit distinct signals corresponding to the pyrazole ring protons and the protons of the 3-bromopropyl group.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of 1-(3-bromopropyl)-3-nitro-1H-pyrazole with atom numbering.
Comparison with 3-nitro-1H-pyrazole:
The ¹H NMR spectrum of the parent compound, 3-nitro-1H-pyrazole, in DMSO-d₆ shows a broad singlet for the N-H proton at approximately 13.94 ppm, a doublet for H-5 at ~8.03 ppm, and a triplet (appearing as a doublet of doublets) for H-4 at ~7.03 ppm.[3] The introduction of the 3-bromopropyl group at the N1 position will lead to the disappearance of the N-H signal and significant changes in the chemical shifts of the pyrazole ring protons.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.8 - 8.2 | d | ~2.5 - 3.0 | The electron-withdrawing nitro group at C3 strongly deshields the adjacent H-5 proton, causing it to appear at a high chemical shift. Alkylation at N1 typically has a moderate effect on the chemical shift of H-5. |
| H-4 | ~6.8 - 7.2 | d | ~2.5 - 3.0 | The H-4 proton is coupled to H-5, resulting in a doublet. It is less deshielded than H-5. |
| H-1' | ~4.3 - 4.6 | t | ~6.5 - 7.0 | These protons are on the carbon directly attached to the pyrazole nitrogen (N1) and are deshielded. They are split into a triplet by the two adjacent protons on C2'. |
| H-2' | ~2.2 - 2.5 | p | ~6.5 - 7.0 | These methylene protons are adjacent to two other methylene groups and will appear as a pentet (or multiplet). |
| H-3' | ~3.4 - 3.7 | t | ~6.5 - 7.0 | The protons on the carbon bearing the electronegative bromine atom are significantly deshielded and appear as a triplet due to coupling with the H-2' protons. |
¹³C NMR Spectrum: Unambiguous Carbon Assignment
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~150 - 155 | The carbon atom bearing the nitro group is significantly deshielded and will appear at a very low field. |
| C-5 | ~135 - 140 | This carbon of the pyrazole ring is also deshielded due to the influence of the adjacent nitrogen atoms and the nitro group. |
| C-4 | ~110 - 115 | The C-4 carbon is typically the most shielded of the pyrazole ring carbons. |
| C-1' | ~50 - 55 | The carbon directly attached to the pyrazole nitrogen (N1) is moderately deshielded. |
| C-2' | ~30 - 35 | This methylene carbon is in a typical aliphatic region. |
| C-3' | ~30 - 35 | The carbon atom attached to the bromine is deshielded due to the electronegativity of the halogen. |
Comparative Analysis with Alternative Structures
To confidently assign the structure of 1-(3-bromopropyl)-3-nitro-1H-pyrazole, it is crucial to consider potential isomeric impurities that might arise during its synthesis. A common side product in the alkylation of unsymmetrical pyrazoles is the formation of the other N-alkylated regioisomer.
Alternative Structure: 1-(3-bromopropyl)-5-nitro-1H-pyrazole
The NMR spectra of this isomer would exhibit notable differences:
-
¹H NMR: The chemical shifts of the pyrazole ring protons would be different. In this isomer, the H-4 proton would be adjacent to the nitro group and therefore expected to be significantly more deshielded than in the target compound.
-
¹³C NMR: The chemical shift of C-5 (bearing the nitro group) would be significantly downfield, while the chemical shift of C-3 would be more upfield compared to the target molecule.
By carefully analyzing the chemical shifts and coupling patterns, one can unequivocally distinguish between the two regioisomers.
Advanced NMR Techniques for Structural Confirmation
For complex cases or for complete and unambiguous assignment of all signals, advanced 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For 1-(3-bromopropyl)-3-nitro-1H-pyrazole, it would show correlations between H-4 and H-5, H-1' and H-2', and H-2' and H-3'.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the protonated carbons (C-4, C-5, C-1', C-2', and C-3').
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the molecule. For instance, a correlation between the H-1' protons and the C-5 carbon would confirm the N1-alkylation site.
Sources
comparison of 1-(3-bromopropyl)-3-nitro-1H-pyrazole with other linkers
Comprehensive Comparison Guide: 1-(3-bromopropyl)-3-nitro-1H-pyrazole vs. Conventional Linkers in Drug Design
Executive Summary
In the development of targeted therapeutics—ranging from Proteolysis Targeting Chimeras (PROTACs) to advanced kinase inhibitors—the selection of a linker is as critical as the pharmacophore itself. 1-(3-bromopropyl)-3-nitro-1H-pyrazole (CAS: 1250489-44-1)[1] has emerged as a highly specialized bifunctional building block. Unlike traditional inert spacers, this molecule offers a unique combination of structural rigidity, defined vectorality, and latent functionality.
This guide provides an objective, data-driven comparison between 1-(3-bromopropyl)-3-nitro-1H-pyrazole and conventional alternatives (such as PEG and simple alkyl linkers), detailing the mechanistic rationale for its use and providing self-validating experimental protocols for its integration into complex drug scaffolds.
Mechanistic Profiling: The Bifunctional Advantage
The utility of 1-(3-bromopropyl)-3-nitro-1H-pyrazole stems from its dual-reactive nature, which allows for orthogonal, step-wise conjugation:
-
The Electrophilic Propyl Bromide: Acts as a primary site for rapid
alkylation with nucleophiles (amines, thiols, or phenols). The three-carbon chain provides a minimal flexible spacer that prevents steric clash between the target protein and the pyrazole core. -
The Latent 3-Nitro Group: The nitro group serves a dual purpose. Initially, it acts as an electron-withdrawing group that stabilizes the pyrazole ring during the primary alkylation. Subsequently, it functions as a masked amine. Upon catalytic reduction, it reveals a primary amine ready for amide coupling, urea formation, or reductive amination[2].
Furthermore, the pyrazole core itself is not merely a passive spacer. It provides a rigid, planar aromatic system that can participate in hydrogen bonding (as an acceptor) and direct attached pharmacophores into specific binding pockets with precise angular geometry—a feature heavily exploited in the design of CSNK2 kinase inhibitors[2].
Figure 1: Decision tree for selecting the optimal linker based on structural requirements.
Objective Comparative Analysis
To objectively evaluate 1-(3-bromopropyl)-3-nitro-1H-pyrazole, it must be benchmarked against standard linkers of similar length. The table below synthesizes the physicochemical and reactive profiles of these alternatives.
| Feature | 1-(3-bromopropyl)-3-nitro-1H-pyrazole | PEG3-Bromide | 1,4-Dibromobutane | 1-(3-bromopropyl)-1H-1,2,3-triazole |
| Structural Flexibility | Semi-rigid (Heterocycle + Alkyl) | Highly Flexible | Highly Flexible | Semi-rigid |
| Aqueous Solubility | Moderate (Polar Heteroatoms) | Excellent | Poor | Moderate |
| Latent Functionality | Yes (Nitro reduces to Amine) | No | No | No |
| H-Bonding Profile | Strong Acceptor (Nitro/Pyrazole) | Moderate Acceptor | None | Moderate Acceptor |
| Primary Application | Kinase inhibitors, PROTACs | Solubilization, ADCs | Hydrophobic spacing | Click-chemistry derivatives |
| Vectorality | Defined planar exit vectors | Undefined (random coil) | Undefined | Defined planar exit vectors |
Key Takeaway: While PEG linkers are superior for maximizing aqueous solubility and flexibility, 1-(3-bromopropyl)-3-nitro-1H-pyrazole is the optimal choice when a design requires conformational restriction combined with orthogonal synthetic handles (bromide followed by nitro reduction)[2].
Strategic Implementation: Self-Validating Protocols
The following methodology outlines the standard two-phase integration of 1-(3-bromopropyl)-3-nitro-1H-pyrazole into a drug scaffold. As a Senior Application Scientist, I emphasize not just the steps, but the causality behind the reagents and the in-process controls (IPCs) required to guarantee a self-validating system.
Phase 1: Electrophilic Alkylation ( )
Objective: Conjugate the linker to a secondary amine on the target pharmacophore.
-
Reagents: Target secondary amine (1.0 eq), 1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.2 eq), Potassium Carbonate (
, 2.5 eq), Acetonitrile (MeCN). -
Mechanistic Causality:
is selected as a mild, insoluble base. It is strong enough to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction forward, but weak enough to prevent unwanted base-catalyzed elimination (E2) of the bromopropyl chain into an alkene. MeCN is used as a polar aprotic solvent because it poorly solvates the amine nucleophile, thereby increasing its reactivity and accelerating the pathway. -
Procedure:
-
Suspend the amine and
in anhydrous MeCN (0.2 M concentration). -
Add 1-(3-bromopropyl)-3-nitro-1H-pyrazole dropwise at room temperature.
-
Elevate temperature to 80°C and stir for 12 hours.
-
-
Self-Validation Check: Monitor via LC-MS. The system is validated when the starting material mass disappears and the intermediate mass
appears. Crucial: Look for the characteristic bromine isotope pattern (m/z 234/236)[1] in the unreacted linker. If the linker is consumed but the amine remains, spike the reaction with an additional 0.3 eq of the pyrazole linker.
Phase 2: Unmasking the Latent Amine (Nitro Reduction)
Objective: Convert the inert 3-nitro group into a reactive 3-amino group for subsequent conjugation[2].
-
Reagents: Nitro-pyrazole intermediate from Phase 1, Palladium on Carbon (Pd/C, 10 wt%), Hydrogen gas (
, 1 atm), Methanol (MeOH). -
Mechanistic Causality: Catalytic hydrogenation via Pd/C is chosen over chemical reductants (like Iron/Acetic acid or Tin(II) chloride) because it is highly chemoselective for aromatic nitro groups, produces zero heavy-metal waste, and simplifies purification (requiring only filtration). MeOH is utilized to fully solubilize the intermediate and facilitate efficient hydrogen transfer at the catalyst surface.
-
Procedure:
-
Dissolve the intermediate in MeOH (0.1 M).
-
Carefully add Pd/C (0.1 eq by weight) under a nitrogen atmosphere to prevent combustion.
-
Evacuate the flask and backfill with
gas via a balloon. Stir vigorously at 25°C for 4 hours.
-
-
Self-Validation Check: Monitor via LC-MS. The successful reduction is confirmed by a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons). The reaction is complete when the yellow tint of the nitro compound transitions to a colorless solution.
Figure 2: Workflow for SN2 alkylation and subsequent nitro reduction of the pyrazole linker.
Pathway Integration in Drug Design
Once the latent amine is unmasked, the linker acts as a rigid bridge. In the context of kinase inhibitors (such as CSNK2 inhibitors targeting viral replication), the pyrazole core binds near the hinge region of the kinase, forming critical hydrogen bonds with the backbone of residues like Val116[2]. The propyl chain then directs solubilizing groups or E3 ligase binders out of the active site and into the solvent-exposed region.
Figure 3: Integration of the pyrazole-propyl linker into a targeted kinase inhibitor design.
References
- Source: PMC (National Institutes of Health)
- 4-bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole, 95% | Chem Pure - Chembeez (Chemical Properties & CAS Data)
Sources
- 1. 4-bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 2. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
This guide provides a comprehensive analysis of a proposed synthetic method for 1-(3-bromopropyl)-3-nitro-1H-pyrazole, a key building block in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to present a scientifically rigorous and practical guide for researchers, offering a comparative analysis of potential synthetic routes and a detailed protocol for the validation of the chosen method. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Introduction: The Significance of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
Substituted pyrazoles are a cornerstone in the development of novel therapeutics, with many approved drugs featuring this heterocyclic core. The title compound, 1-(3-bromopropyl)-3-nitro-1H-pyrazole, is a valuable intermediate, incorporating a reactive bromopropyl chain for further functionalization and a nitro group that can be a key pharmacophore or a precursor for other functional groups. The reliable synthesis and rigorous characterization of this molecule are paramount to ensure the quality and reproducibility of downstream applications in drug discovery pipelines.
Comparative Analysis of Synthetic Strategies
Proposed Synthetic Route: N-Alkylation of 3-nitro-1H-pyrazole
The most direct and logical approach is the N-alkylation of 3-nitro-1H-pyrazole with a suitable three-carbon electrophile. We will consider two primary alkylating agents for this purpose.
-
Route A: N-Alkylation with 1,3-Dibromopropane. This is our primary proposed method. The reaction involves the deprotonation of 3-nitro-1H-pyrazole followed by nucleophilic attack on 1,3-dibromopropane.
-
Route B: Alternative N-Alkylation Strategies. Other potential, though less direct, methods could be considered, such as a Mitsunobu reaction with 3-bromopropanol. However, this often requires more complex reaction conditions and purification.
A comparison of these potential routes is summarized in the table below:
| Parameter | Route A: N-Alkylation with 1,3-Dibromopropane | Route B: Mitsunobu Reaction |
| Starting Materials | 3-nitro-1H-pyrazole, 1,3-dibromopropane | 3-nitro-1H-pyrazole, 3-bromopropanol, DEAD/DIAD, PPh₃ |
| Reagent Cost & Availability | Relatively low cost and readily available | Higher cost (DEAD/DIAD, PPh₃) |
| Reaction Conditions | Base-mediated, moderate temperatures | Anhydrous conditions, often low temperatures |
| Byproducts | Inorganic salts (easily removed) | Triphenylphosphine oxide, reduced DEAD/DIAD (can complicate purification) |
| Scalability | Generally straightforward to scale up | Can be challenging to scale due to reagent cost and purification |
| Regioselectivity | A primary challenge, but can be controlled with appropriate choice of base and solvent.[1] | Generally good for N-alkylation of pyrazoles.[2] |
Based on this analysis, Route A is selected as the more practical and cost-effective method for the synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole. The key to success with this route lies in optimizing the reaction conditions to favor the desired N1-alkylation over the N2-alkylation and to minimize the formation of bis-alkylated products.
Detailed Experimental Protocol for the Selected Synthetic Method
The following protocol is a robust starting point for the synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
Reaction Scheme:
Materials:
-
3-nitro-1H-pyrazole
-
1,3-dibromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous acetonitrile to make a 0.2 M solution.
-
Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Add 1,3-dibromopropane (3.0 eq) to the reaction mixture. The excess is used to minimize the formation of the bis-alkylated byproduct.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,3-dibromopropane.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Comprehensive Validation of the Synthetic Method
A rigorous validation of the synthetic method involves confirming the structure of the product and assessing its purity using orthogonal analytical techniques.
Structural Elucidation and Confirmation
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the target molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the three methylene groups of the bromopropyl chain. The chemical shifts and coupling patterns will be characteristic of the N1-substituted isomer. For instance, the methylene group attached to the pyrazole nitrogen will be a triplet, as will the methylene group attached to the bromine. The central methylene group will appear as a multiplet (quintet or sextet). The two pyrazole protons will appear as doublets.[3][4]
-
¹³C NMR: The carbon NMR spectrum will show signals for the three distinct carbons of the bromopropyl chain and the three carbons of the pyrazole ring. The chemical shifts will be indicative of their electronic environment.[3][4]
Table 1: Predicted NMR Data for 1-(3-bromopropyl)-3-nitro-1H-pyrazole
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole-H5 | ~7.6 | ~133 |
| Pyrazole-H4 | ~6.9 | ~103 |
| N-CH₂ | ~4.5 (t) | ~49 |
| -CH₂- | ~2.4 (m) | ~31 |
| CH₂-Br | ~3.4 (t) | ~30 |
| Pyrazole-C3 | - | ~156 |
| Pyrazole-C5 | - | ~133 |
| Pyrazole-C4 | - | ~103 |
4.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compound.
-
Electron Ionization (EI) or Electrospray Ionization (ESI): These techniques will be used to determine the molecular weight of the product.
-
Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks (M and M+2) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5][6] This provides strong evidence for the presence of one bromine atom in the molecule.[5][6]
-
Fragmentation Pattern: The fragmentation pattern can also support the proposed structure. A common fragmentation pathway for halogenated compounds is the loss of the halogen atom.[7][8]
Purity Assessment
4.2.1. High-Performance Liquid Chromatography (HPLC)
A robust reverse-phase HPLC method is essential for determining the purity of the synthesized 1-(3-bromopropyl)-3-nitro-1H-pyrazole.[9]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
The purity of the sample is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]
Method Validation Parameters
To ensure the reliability of the analytical methods used for characterization, they should be validated according to established guidelines.
-
Accuracy: The accuracy of the HPLC method can be determined by spiking a known amount of a reference standard into a sample matrix and calculating the percent recovery.
-
Precision: The precision of the method is assessed by performing multiple injections of the same sample (repeatability) and by analyzing different samples on different days (intermediate precision). The relative standard deviation (RSD) of the peak areas should be within acceptable limits (typically <2%).
-
Linearity: The linearity of the detector response is evaluated by analyzing a series of solutions with different concentrations of the analyte.[10] A calibration curve is constructed by plotting peak area versus concentration, and the correlation coefficient (r²) should be close to 1.[10]
-
Robustness: The robustness of the HPLC method is tested by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Validation Workflow
Caption: Comprehensive validation workflow for the synthesized product.
Conclusion
This guide has outlined a practical and efficient synthetic route for 1-(3-bromopropyl)-3-nitro-1H-pyrazole via N-alkylation of 3-nitro-1H-pyrazole with 1,3-dibromopropane. Furthermore, a comprehensive validation strategy has been presented, incorporating modern analytical techniques such as NMR, MS, and HPLC to ensure the structural integrity and purity of the final product. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize and validate this important chemical intermediate for its use in drug discovery and development. The principles of scientific integrity and self-validating systems are central to this guide, providing a reliable foundation for further research.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
- ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- ResearchGate. (2025, August 5). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
- Organic Chemistry I Lab. (n.d.). Mass Spectrometry.
- IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]
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- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijcpa.in [ijcpa.in]
comparative study of the reactivity of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
Executive Summary
This guide provides a technical analysis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole , a bifunctional building block utilized in the synthesis of bioactive ligands and energetic materials.
The molecule poses a unique chemoselective challenge: it contains an electrophilic alkyl handle (propyl bromide) and a reducible nitrogenous core (nitropyrazole). This guide compares its performance against Chloro- and Iodo- analogs and outlines optimized protocols for orthogonal functionalization.
Key Findings:
-
Reactivity Sweet Spot: The bromo-analog offers a 40–50x rate acceleration in
reactions compared to the chloro-analog, without the photolytic instability associated with iodo-analogs. -
Chemoselectivity Warning: Catalytic hydrogenation (Pd/C,
) of the nitro group frequently results in hydrodebromination. Chemical reduction methods ( or Fe/AcOH) are required to preserve the alkyl bromide tail.
Comparative Analysis: The Leaving Group (Linker Chemistry)
The choice of the halogen on the propyl chain dictates the kinetics of downstream coupling. The following data compares the 3-nitro-pyrazole scaffold bearing different halide linkers.
Table 1: Halide Reactivity Profile ( Conditions)
Baseline Reaction: Substitution with Morpholine (1.1 eq) in MeCN at 60°C.
| Feature | Chloro-Analog (Cl) | Bromo-Analog (Br) | Iodo-Analog (I) |
| Bond Dissociation Energy | ~81 kcal/mol (Strong) | ~68 kcal/mol (Moderate) | ~57 kcal/mol (Weak) |
| Relative Rate ( | 1 (Baseline) | ~50 | ~100+ |
| Reaction Time (95% Conv.) | 24–48 Hours (Reflux) | 2–4 Hours (60°C) | < 1 Hour (RT) |
| Stability | Excellent | Good | Poor (Light Sensitive) |
| Cost Efficiency | High | Medium | Low |
| Recommendation | Use for scale-up (>1kg) | Use for R&D/Lead Opt. | Avoid (Storage issues) |
Expert Insight: While the Chloro-analog is cheaper, the harsh conditions required to displace it (high heat/stronger bases) often lead to degradation of the nitropyrazole core (ring opening or polymerization). The Bromo-analog is the preferred compromise, allowing mild functionalization while remaining bench-stable.
Comparative Analysis: Isomeric Electronic Effects
The position of the nitro group (C3 vs. C4) significantly alters the nucleophilicity of the pyrazole ring during synthesis and the acidity of adjacent protons.
Diagram 1: Isomeric Reactivity Logic
The following diagram illustrates the electronic divergence between the 3-nitro and 4-nitro isomers.
Caption: Comparative electronic influence of nitro positioning on the pyrazole core reactivity.
Chemoselectivity & Experimental Protocols
The primary challenge with 1-(3-bromopropyl)-3-nitro-1H-pyrazole is performing orthogonal chemistry: reacting one end of the molecule without destroying the other.
Workflow Visualization: The Divergent Pathway
This diagram guides the chemist through the decision matrix for functionalizing this scaffold.
Caption: Decision matrix for orthogonal functionalization, highlighting the risk of hydrodebromination.
Protocol 1: Nucleophilic Substitution ( )
Objective: Displacement of the bromine with a secondary amine (e.g., Morpholine) while retaining the nitro group.
Reagents:
-
Substrate: 1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
(anhydrous, 2.0 eq) -
Solvent: Acetonitrile (MeCN) [0.1 M]
Methodology:
-
Setup: Charge a round-bottom flask with the substrate and
in MeCN. Stir at Room Temperature (RT) for 10 minutes. -
Addition: Add Morpholine dropwise.
-
Reaction: Heat to 60°C. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane).
-
Self-Validation Check: The starting material (
) should disappear, replaced by a more polar spot ( ).
-
-
Workup: Filter off solids (
). Concentrate filtrate.[1] Partition between EtOAc and Water. Dry organic layer ( ).[1] -
Data Validation:
NMR will show the triplet at 3.5 ppm ( ) shifting upfield to 2.4 ppm ( ).
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to an amine without cleaving the C-Br bond.
Reagents:
-
Substrate: 1-(3-bromopropyl)-3-nitro-1H-pyrazole (1.0 eq)
-
Reductant: Stannous Chloride Dihydrate (
) (5.0 eq) -
Solvent: Ethanol (EtOH)
Methodology:
-
Setup: Dissolve substrate in EtOH [0.2 M].
-
Addition: Add
in one portion (endothermic dissolution). -
Reaction: Heat to 70°C for 3 hours.
-
Critical Control: Do NOT use
. This will result in the formation of 1-propyl-3-aminopyrazole (loss of Br).
-
-
Workup: Cool to RT. Adjust pH to 8-9 with saturated
(careful: heavy foaming). Filter the resulting tin salts through Celite. Extract filtrate with EtOAc.[1] -
Data Validation: IR spectroscopy will show the disappearance of Nitro bands (
) and appearance of Amine bands ( ).
References
-
BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from
-
Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from [J. Org.[3] Chem.]([Link])
-
Michigan State University. Alkyl Halide Reactivity: Comparison of Leaving Groups. Retrieved from
-
Nanduri, S., et al. (2020). Transition metal-free one-pot tandem chemoselective reduction...[4] using sodium dithionite. Organic & Biomolecular Chemistry. Retrieved from
-
OpenStax. Nucleophilic Aromatic Substitution Mechanisms. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
biological evaluation of compounds synthesized using 1-(3-bromopropyl)-3-nitro-1H-pyrazole
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a versatile template for designing novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide provides an in-depth comparison of the biological evaluation of a specific, promising subclass: N-alkylated nitropyrazole derivatives.
We will use 1-(3-bromopropyl)-3-nitro-1H-pyrazole as a key starting material to illustrate how modifications to this scaffold influence biological activity. The presence of the N-alkyl chain allows for tailored lipophilicity and spatial orientation, while the nitro group, a strong electron-withdrawing moiety, can significantly enhance interactions with biological targets and is crucial for many of the observed bioactivities.[3][4] This guide will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Advantage of the N-Alkylated Nitropyrazole Scaffold
The decision to focus on derivatives of 1-(3-bromopropyl)-3-nitro-1H-pyrazole is rooted in established structure-activity relationship (SAR) principles.
-
The Pyrazole Core : This aromatic heterocycle is a "privileged structure" in medicinal chemistry, capable of engaging in hydrogen bonding, pi-stacking, and dipole-dipole interactions with various enzymatic targets.[1]
-
N-Alkylation : The N-1 position of the pyrazole ring is a common site for substitution.[5] The 3-bromopropyl group is a versatile linker, allowing for the introduction of diverse functional groups through nucleophilic substitution. This enables the synthesis of a library of compounds where properties like solubility, cell permeability, and target affinity can be systematically modulated.
-
The Nitro Group : The placement of a nitro group on the pyrazole ring significantly alters its electronic properties. This group can act as a hydrogen bond acceptor and participate in charge-transfer interactions, often enhancing binding affinity to target proteins.[3] In antimicrobial contexts, the nitro group can be bioreduced within microbial cells to generate cytotoxic reactive nitrogen species, a mechanism exploited by drugs like metronidazole.[4]
Comparative Biological Evaluation: Anticancer and Antimicrobial Activities
Compounds derived from N-alkylated nitropyrazoles have shown significant promise in two major therapeutic areas: oncology and infectious diseases. Below, we compare the typical performance of these compounds against established alternatives, supported by experimental data from the literature.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
N-phenylpyrazole derivatives and other substituted pyrazoles have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancers.[6][7][8] The mechanism often involves the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs) or Receptor Tyrosine Kinases (RTKs) like VEGFR-2.[9][10]
Table 1: Comparative Cytotoxicity of Pyrazole Derivatives Against Human Cancer Cell Lines
| Compound Class | Representative Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Pyrazole-Oxime | Compound 11a | MCF-7 (Breast) | 3.12 | Doxorubicin | - | [11] |
| Pyrazole-Oxime | Compound 11a | IGROV1 (Ovarian) | 4.28 | Doxorubicin | - | [11] |
| N-Arylpyrazole | Bis-pyrazole 7c | Bel-7402 (Liver) | < Cisplatin | Cisplatin | Higher than 7c | [12] |
| Coumarin-Pyrazole | Compound P-03 | A549 (Lung) | 13.5 | Doxorubicin | 3.63 | [7] |
| N-Alkyl-nitroimidazole | N-methyl-nitroimidazole | MDA-MB-231 (Breast) | 16.67 | - | - | [13] |
| N-Alkyl-nitroimidazole | N-ethyl-nitroimidazole | A549 (Lung) | 14.67 | - | - | [13] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency.
The data indicates that specific substitutions on the pyrazole ring can lead to highly potent anticancer agents, with some derivatives exhibiting cytotoxicity comparable to or greater than standard chemotherapeutic drugs like cisplatin and doxorubicin.[12] For instance, compound 11a shows potent activity against breast and ovarian cancer cell lines, while N-alkylated nitroimidazoles (a related class) demonstrate that even small alkyl chains can confer significant cytotoxicity.[11][13]
Antimicrobial Activity: Combating Pathogenic Microbes
Pyrazole derivatives have long been investigated for their antimicrobial properties.[14][15] The inclusion of a nitro group is particularly advantageous, as seen in nitrofuran and nitroimidazole classes of antibiotics.[4] These compounds are effective against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens.[14]
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Pyrazoline Derivative | Staphylococcus aureus (MDR) | 4 | - | - | [16] |
| Pyrazoline Derivative | Enterococcus faecalis (MDR) | 4 | - | - | [16] |
| Imidazole Diarylpyrazole | M. tuberculosis H37Rv | 3.95 | - | - | [17] |
| Triazole Diarylpyrazole | M. tuberculosis H37Rv | 4.35 | - | - | [17] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
The data highlights the potential of pyrazole derivatives against drug-resistant pathogens. Compound 9 , a pyrazoline derivative, shows excellent potency against multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus.[16] Furthermore, pyrazole-imidazole hybrids demonstrate significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[17]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: In Vitro Cytotoxicity Evaluation via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]
Methodology
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds (synthesized from 1-(3-bromopropyl)-3-nitro-1H-pyrazole) and a reference drug (e.g., doxorubicin) in complete cell culture medium. Replace the existing media with the media containing the test compounds and controls. Include a "vehicle control" (e.g., DMSO) and a "negative control" (media only).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[6] Viable cells with active mitochondria will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[3][18]
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm or 590 nm using a microplate reader.[3][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Methodology
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a suitable broth (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 30-37°C with shaking.[19]
-
Culture Dilution: Dilute the overnight culture to a standardized concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL in fresh broth.[20]
-
Compound Preparation: In a 96-well or 384-well microplate, prepare two-fold serial dilutions of the test compounds. Include a positive control (a known antibiotic like ampicillin) and a negative control (broth with bacteria only).[20]
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final bacterial concentration of ~5 x 10⁵ CFU/mL.[19]
-
Incubation: Cover the plates and incubate at 30-37°C for 16-24 hours.
-
MIC Determination: Measure the optical density (OD) at 600 nm using a plate reader.[19] The MIC is the lowest concentration of the compound that inhibits visible growth (i.e., no significant increase in OD compared to the sterile control).
Visualization of Key Processes
Diagrams are essential for visualizing complex workflows and biological pathways, enhancing comprehension and clarity.
Experimental Workflow and Decision Making
The following diagram illustrates the logical flow from compound synthesis to biological evaluation and lead candidate selection.
Caption: Workflow for the discovery of bioactive N-alkylated nitropyrazoles.
Mechanism of Action: Inhibition of Protein Kinase Signaling
Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that control growth and proliferation.[9][10]
Caption: Generalized kinase inhibition pathway by pyrazole derivatives.
Conclusion
The N-alkylated nitropyrazole scaffold, exemplified by derivatives of 1-(3-bromopropyl)-3-nitro-1H-pyrazole, provides a fertile ground for the discovery of novel therapeutic agents. The strategic combination of the pyrazole core, a modifiable N-alkyl side chain, and an electron-withdrawing nitro group creates compounds with potent and often selective biological activities. The comparative data and detailed protocols presented in this guide offer a robust framework for researchers to evaluate these promising molecules. By understanding the causality behind experimental design and adhering to rigorous, validated methodologies, the scientific community can effectively unlock the full therapeutic potential of this important class of compounds.
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate.[Link]
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Inhibitory Effect of 1,3,5-Triphenyl-4, 5-Dihydro-(1H)-Pyrazole Derivatives on Activity of Amine Oxidases. Taylor & Francis Online.[Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]
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Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. ProQuest.[Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC.[Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.[Link]
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Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Semantic Scholar.[Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.[Link]
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Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities. PubMed.[Link]
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Review: biologically active pyrazole derivatives. RSC Publishing.[Link]
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Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.[Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.[Link]
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Design, synthesis, and biologic evaluation of some novel N-arylpyrazole derivatives as cytotoxic agents. ResearchGate.[Link]
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Some Examples of Bioactive Compounds Containing Pyrazole. ResearchGate.[Link]
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Nitropyrazoles (review). ResearchGate.[Link]
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Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing.[Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI.[Link]
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Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal.[Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC.[Link]
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A Comparative Guide to the Structural Confirmation of 1-(3-bromopropyl)-3-nitro-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Their synthetic accessibility and diverse biological activities make them a focal point of drug discovery efforts.[2] The introduction of various substituents to the pyrazole ring allows for the fine-tuning of their pharmacological profiles. However, this synthetic versatility, particularly the N-alkylation of unsymmetrically substituted pyrazoles, presents a significant challenge in structural elucidation: the potential for the formation of regioisomers.
The Challenge of Regioselectivity in N-Alkylation of Pyrazoles
The N-alkylation of 3-nitropyrazole with 1,3-dibromopropane can theoretically yield two distinct regioisomers: 1-(3-bromopropyl)-3-nitro-1H-pyrazole and 1-(3-bromopropyl)-5-nitro-1H-pyrazole. The differentiation of these isomers is paramount, as their biological activities and physicochemical properties can vary significantly. This guide will focus on the analytical techniques that can definitively distinguish between these potential products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(3-bromopropyl)-3-nitro-1H-pyrazole, the key diagnostic signals are the two protons on the pyrazole ring and the protons of the bromopropyl chain.
Expected ¹H NMR Data (Predicted)
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |
| H-5 (pyrazole) | Doublet | ~7.8 - 8.2 | ~2.5 - 3.0 | The nitro group at C-3 is strongly electron-withdrawing, deshielding the adjacent H-5 proton. |
| H-4 (pyrazole) | Doublet | ~7.0 - 7.4 | ~2.5 - 3.0 | The H-4 proton is less affected by the nitro group and appears at a relatively higher field. |
| N-CH₂ (propyl) | Triplet | ~4.4 - 4.6 | ~6.5 - 7.0 | The methylene group attached to the pyrazole nitrogen is deshielded. |
| CH₂ (propyl) | Multiplet | ~2.3 - 2.5 | - | The central methylene group of the propyl chain. |
| CH₂-Br (propyl) | Triplet | ~3.4 - 3.6 | ~6.5 - 7.0 | The methylene group attached to the electronegative bromine atom is deshielded. |
Note: Predicted chemical shifts are based on data for 3-nitro-1H-pyrazole and other N-alkylated pyrazoles.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the position of the substituents.
Expected ¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C-3 (pyrazole) | ~155 - 160 | The carbon bearing the nitro group is significantly deshielded. |
| C-5 (pyrazole) | ~130 - 135 | The C-5 carbon is deshielded by the adjacent nitrogen atom. |
| C-4 (pyrazole) | ~105 - 110 | The C-4 carbon is the most shielded of the pyrazole ring carbons. |
| N-CH₂ (propyl) | ~48 - 52 | The carbon attached to the pyrazole nitrogen. |
| CH₂ (propyl) | ~30 - 34 | The central carbon of the propyl chain. |
| CH₂-Br (propyl) | ~30 - 33 | The carbon attached to the bromine atom. |
Note: Predicted chemical shifts are based on data for 3-nitropyrazole and other substituted pyrazoles.[4]
Distinguishing Isomers with NMR
The key to differentiating between the 1,3- and 1,5-isomers lies in the coupling patterns and chemical shifts of the pyrazole protons in the ¹H NMR spectrum and the chemical shifts of the pyrazole carbons in the ¹³C NMR spectrum. In the 1,5-isomer, the electron-withdrawing nitro group would have a more pronounced deshielding effect on the H-4 proton compared to the H-3 proton. Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively establish the connectivity between the N-alkyl chain and the pyrazole ring carbons.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the presence of specific structural motifs.
Expected Mass Spectrometry Data
| Ion | m/z (relative abundance) | Interpretation |
| [M+H]⁺ | 234/236 (1:1) | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom. |
| [M-Br]⁺ | 155 | Loss of the bromine atom. |
| [M-NO₂]⁺ | 188/190 (1:1) | Loss of the nitro group. |
| [C₃H₃N₂]⁺ | 67 | Fragmentation of the pyrazole ring. |
The presence of the isotopic pattern for bromine in the molecular ion peak is a definitive confirmation of the presence of a bromine atom in the molecule. The fragmentation pattern can further support the proposed structure by showing losses of the bromopropyl and nitro groups.[5][6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-O (nitro group, asymmetric stretch) | ~1520 - 1560 | Strong |
| N-O (nitro group, symmetric stretch) | ~1340 - 1380 | Strong |
| C-N (pyrazole ring) | ~1590 - 1620 | Medium |
| C-H (pyrazole ring) | ~3100 - 3150 | Medium |
| C-H (alkyl chain) | ~2850 - 2960 | Medium |
| C-Br | ~550 - 650 | Medium |
The strong absorption bands corresponding to the nitro group are particularly diagnostic.[7]
Single-Crystal X-ray Diffraction: The Definitive Structural Confirmation
While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of its three-dimensional structure in the solid state. This technique can definitively determine the connectivity of all atoms in the molecule, including the precise location of the bromopropyl and nitro groups on the pyrazole ring.[8]
Experimental Workflow and Data Visualization
The structural confirmation of 1-(3-bromopropyl)-3-nitro-1H-pyrazole derivatives follows a logical workflow, integrating the data from multiple analytical techniques.
Caption: A typical experimental workflow for the synthesis and structural confirmation of 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Caption: The molecular structure of 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Conclusion
The structural confirmation of 1-(3-bromopropyl)-3-nitro-1H-pyrazole derivatives necessitates a multi-faceted analytical approach. While techniques like IR and MS can confirm the presence of key functional groups and the overall molecular weight, NMR spectroscopy is indispensable for determining the precise regiochemistry of the N-alkylation. For absolute and unambiguous structural proof, particularly in cases of novel compounds or unexpected reactivity, single-crystal X-ray diffraction remains the gold standard. By integrating the data from these complementary techniques, researchers can confidently assign the correct structure to their synthesized pyrazole derivatives, a critical step in the advancement of drug discovery and development.
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analytical techniques for the quality control of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
An In-Depth Comparative Guide to the Quality Control of 1-(3-bromopropyl)-3-nitro-1H-pyrazole
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical techniques for the robust quality control (QC) of 1-(3-bromopropyl)-3-nitro-1H-pyrazole, a critical intermediate in pharmaceutical synthesis. As the quality of this intermediate directly impacts the impurity profile, yield, and safety of the final Active Pharmaceutical Ingredient (API), a multi-faceted analytical strategy is not just recommended, but essential for regulatory compliance and process consistency.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols.
The analytical control of this molecule presents unique challenges due to its key functional groups: the electrophilic bromopropyl chain, the electron-withdrawing nitro group, and the heterocyclic pyrazole core. A successful QC strategy must unambiguously confirm its identity, accurately quantify its purity, and detect any process-related impurities or degradation products. This guide will focus on the primary orthogonal techniques required to achieve this: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (NMR, FTIR).
Chromatographic Techniques: The Core of Purity and Assay Determination
Chromatography is the cornerstone of quality control for pharmaceutical intermediates, providing the power to separate the main component from structurally similar impurities.[3] For 1-(3-bromopropyl)-3-nitro-1H-pyrazole, both liquid and gas chromatography serve distinct but complementary roles.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Reverse-Phase HPLC (RP-HPLC) is the principal technique for determining the purity and assay of nitropyrazole derivatives due to its versatility, robustness, and high resolving power for non-volatile organic molecules.[4][5]
Causality Behind Method Choice: The target molecule is a moderately polar compound with significant hydrophobicity, making it an ideal candidate for separation on a non-polar stationary phase like C18. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous component allows for precise control over retention time by modulating the solvent strength. UV detection is highly effective, as the nitropyrazole chromophore exhibits strong absorbance, typically in the 260-280 nm range.[5][6]
Comparative Performance of Chromatographic Methods
| Parameter | HPLC-UV | GC-MS |
|---|---|---|
| Primary Application | Purity, Assay, Known & Unknown Impurities | Volatile Impurities, Residual Solvents, Identification |
| Analyte Volatility | Not required | Required (or requires derivatization) |
| Selectivity | High (based on chromatographic separation) | Very High (chromatographic & mass-based separation) |
| Sensitivity | High (ng range) | Very High (pg to fg range for targeted ions) |
| Identification Power | Limited (based on retention time) | High (mass spectral library matching)[7] |
| Key Limitation | Co-eluting peaks can be missed without MS detector | Potential for thermal degradation of labile analytes |
Experimental Protocol: RP-HPLC Method for Purity Analysis
This protocol is a self-validating system designed in accordance with International Council for Harmonisation (ICH) guidelines.[3]
1. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (A standard column providing good resolution and efficiency).
-
Mobile Phase: Isocratic: Acetonitrile:Water (60:40, v/v). A gradient may be required for complex impurity profiles.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Ensures reproducible retention times).
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(3-bromopropyl)-3-nitro-1H-pyrazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard (50 µg/mL): Dilute the stock solution appropriately with the mobile phase.
-
Sample Solution (50 µg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute to match the working standard concentration.
3. System Suitability:
-
Inject the working standard solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
4. Validation Procedure (ICH Q2(R1) Summary):
-
Specificity: Analyze a blank (mobile phase) and a spiked sample to ensure no interference at the analyte's retention time.[8]
-
Linearity: Prepare a series of standards (e.g., 1, 5, 25, 50, 100 µg/mL). Plot peak area vs. concentration. The correlation coefficient (R²) must be ≥ 0.999.
-
Accuracy (Recovery): Spike a placebo or sample matrix with the analyte at three levels (e.g., 80%, 100%, 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples. RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The cumulative RSD should meet the acceptance criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically required to be at or below the reporting threshold for impurities (e.g., 0.05%).[9]
Workflow for HPLC Purity and Assay Analysis
Caption: A typical workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatiles and Identification
While HPLC is superior for the main component, GC-MS is the gold standard for analyzing compounds that are volatile or can be vaporized without decomposition.[10] Its primary roles in the QC of this intermediate are the detection of residual solvents and the identification of unknown volatile impurities.
Causality Behind Method Choice: The target molecule itself has low volatility and may degrade at high GC inlet temperatures. However, its synthesis may involve volatile reagents or produce volatile by-products that are perfectly suited for GC analysis. The mass spectrometer detector provides an unparalleled advantage: it generates a unique mass spectrum (a molecular fingerprint) for each eluting compound, which can be searched against extensive libraries (e.g., NIST) for confident identification.[7][11]
Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis (ICH Q3C)
1. GC-MS Conditions:
-
Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector: Split mode (e.g., 20:1), 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 35-350 amu.
2. Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Sample Amount: Accurately weigh ~100 mg of the intermediate into a 20 mL headspace vial.
-
Diluent: 1 mL of Dimethyl Sulfoxide (DMSO).
3. Data Analysis:
-
Identify and quantify residual solvents by comparing retention times and mass spectra against a calibrated standard containing expected solvents (e.g., ethanol, toluene, acetone).
Workflow for GC-MS Residual Solvent Analysis
Caption: Workflow for residual solvent analysis via Headspace GC-MS.
Spectroscopic Techniques: Unambiguous Identity Confirmation
While chromatography excels at separation and quantification, it cannot definitively prove molecular structure. For this, a suite of spectroscopic techniques is required to provide orthogonal data that, when combined, confirms the identity of 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[12] Both ¹H and ¹³C NMR are essential for identity confirmation.
Data Interpretation and Expected Signals:
-
¹H NMR: The spectrum should show distinct signals for each unique proton. Key regions include:
-
Pyrazole Ring Protons: Aromatic protons on the pyrazole ring will appear as doublets or singlets, with chemical shifts influenced by the nitro group.
-
Bromopropyl Chain: Three distinct methylene (-CH₂-) groups will be visible, likely as multiplets (triplets or sextets) due to spin-spin coupling. The -CH₂- group adjacent to the bromine atom will be the most downfield shifted.
-
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms. The carbon attached to the nitro group (C3) and the carbons of the bromopropyl chain will have characteristic chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[13] It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies.
Expected Characteristic Absorption Bands:
-
Nitro Group (NO₂): Strong, sharp peaks corresponding to asymmetric and symmetric stretching are expected around 1550-1520 cm⁻¹ and 1360-1340 cm⁻¹ , respectively.[6][14]
-
C-Br Stretch: A peak in the fingerprint region, typically around 650-550 cm⁻¹ .
-
Pyrazole Ring: C=N and C=C stretching vibrations will appear in the 1620-1400 cm⁻¹ region.[6]
Comparison of Spectroscopic Techniques for Identity Confirmation
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| ¹H & ¹³C NMR | Complete C-H framework, connectivity, and stereochemistry. | Unambiguous structure confirmation. | Lower sensitivity, more expensive instrumentation. |
| FTIR | Presence of key functional groups (NO₂, C-Br). | Fast, simple, and inexpensive. | Provides no connectivity information; not quantitative. |
| Mass Spec (MS) | Molecular weight and fragmentation pattern. | High sensitivity, confirms elemental composition (HRMS). | Isomers can be difficult to distinguish. |
Conclusion and Recommended QC Strategy
A robust quality control strategy for 1-(3-bromopropyl)-3-nitro-1H-pyrazole relies on the intelligent application of orthogonal analytical techniques. No single method is sufficient to guarantee quality.
Recommended Release Testing Strategy:
-
Identity:
-
Primary: ¹H NMR and FTIR to confirm structure and functional groups.
-
Secondary: Mass spectrometry (via LC-MS or GC-MS) to confirm molecular weight.
-
-
Purity and Impurities:
-
Primary: A validated RP-HPLC method to quantify purity (by area percent) and detect non-volatile impurities.
-
-
Assay:
-
Primary: The same validated RP-HPLC method, using a reference standard for quantification against a calibration curve.
-
-
Residual Solvents:
-
Primary: Headspace GC-MS to quantify any residual solvents from the manufacturing process, with limits set according to ICH Q3C guidelines.
-
This comprehensive approach ensures that every batch of the intermediate meets the stringent quality standards required for pharmaceutical manufacturing, providing a solid foundation for the production of a safe and effective API.[1][15]
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- 9. resolvemass.ca [resolvemass.ca]
- 10. emerypharma.com [emerypharma.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. acrhem.org [acrhem.org]
- 15. intuitionlabs.ai [intuitionlabs.ai]
Safety Operating Guide
1-(3-bromopropyl)-3-nitro-1H-pyrazole proper disposal procedures
Executive Summary: Immediate Operational Directive
Do NOT dispose of 1-(3-bromopropyl)-3-nitro-1H-pyrazole in standard non-halogenated organic waste streams. [1]
This compound possesses a dual-hazard profile: the nitro group (-NO₂) confers potential shock sensitivity and thermal instability, while the alkyl bromide moiety acts as a potent alkylating agent and generates corrosive hydrogen bromide (HBr) upon combustion.[1]
Disposal Class: High-Temperature Incineration with Flue Gas Scrubbing (Halogenated/Nitrated Stream).[1] Immediate Action: Segregate from strong bases and oxidizers. Label clearly as "Toxic/Corrosive/Potentially Explosive."
Chemical Profile & Hazard Mechanism
To safely handle this compound, one must understand the causality of its hazards.[2][3][4] It is not merely "toxic"; it is a functionalized heterocycle with specific reactive pathways.
| Feature | Chemical Moiety | Hazard Mechanism | Operational Implication |
| Energetic Core | 3-Nitro-1H-pyrazole | The nitro group provides an internal oxygen source.[1] While pyrazoles are generally stable, nitro-substitution increases shock sensitivity and thermal decomposition energy.[1] | Do not concentrate to dryness without a blast shield. Avoid metal spatulas (spark risk). |
| Alkylating Arm | 3-Bromopropyl chain | The terminal bromide is a good leaving group, making the molecule a potent alkylating agent (DNA damage potential).[1] | Double-glove (Nitrile/Laminate). Treat all surfaces as potentially contaminated with a mutagen.[1] |
| Combustion Product | Nitrogen/Halogen | Thermal destruction releases Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr). | Incineration Only. Must be sent to a facility with scrubbers to prevent acid rain precursors. |
CAS Number: 1250489-44-1 [1] Molecular Formula: C₆H₈BrN₃O₂[1][5]
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized. A self-validating system ensures that the waste container does not become a reaction vessel.[1]
A. Segregation Protocol (The "Never-Mix" List)
-
Strong Bases (NaOH, KOH, Amines): The alkyl bromide is susceptible to elimination reactions (E2) or substitution (Sn2), generating heat and potentially volatile side products (allyl derivatives).
-
Reducing Agents (Hydrides, Metals): Risk of reducing the nitro group, which is highly exothermic.
-
Oxidizers: Increases the oxygen balance, pushing the mixture closer to an explosive threshold.
B. The Self-Validating Waste Check
Before sealing any waste container containing this compound, perform the "Three-Point Check" :
-
pH Validation: Ensure the waste stream is Neutral to slightly Acidic (pH 5–7). Why? Basic conditions trigger dehydrohalogenation.
-
Thermal Stability: Verify the container is at ambient temperature. Any warmth indicates ongoing reaction.
-
Phase Inspection: Check for unexpected precipitation. If solids form in a liquid waste container, they may be pure, shock-sensitive nitro-compounds.[1]
Disposal Workflows
Stream A: Solid Waste (Pure Compound/Contaminated Solids)
-
Primary Container: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a shrapnel risk if over-pressurization occurs.
-
Solvent Dampening: It is best practice to dampen the solid slightly with a high-flashpoint solvent (e.g., mineral oil or water, if compatible) to desensitize the nitro group against friction.[1]
-
Labeling: "Solid Waste: Halogenated Organics. Contains Nitro-Pyrazoles.[1][2][3][6][7][8][9][10][11] High BTU."
Stream B: Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Solvent Compatibility: Ensure the carrier solvent is halogenated-compatible (e.g., DCM, Chloroform) or inert (Ethyl Acetate).[1]
-
Scavenging: If the waste contains unreacted starting material, consider quenching with a mild nucleophile (like thiosulfate) to neutralize the alkyl bromide capability before binning, provided the exotherm is managed.
-
Container: HDPE Carboy (Jerrycan). Do not fill >80% to allow for thermal expansion.
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
Caption: Operational workflow for segregating and stabilizing nitro-pyrazole waste streams prior to incineration.
Regulatory & Compliance (RCRA/EPA Context)
While you must consult your local EHS officer, this compound generally falls under the following US EPA RCRA classifications:
-
Characteristic Waste: Likely D003 (Reactivity) if the nitro content is high enough to be explosive, though often classified simply as D001 (Ignitable) if in solvent.
-
Halogenated Solvents: If mixed with spent halogenated solvents (e.g., DCM), it enters the F002 listing.
-
P-List/U-List: While this specific CAS is likely not explicitly listed, the "Derived from" rule applies. Treat as hazardous waste code U170 (related to 4-Nitrophenol) or general ignitable/reactive waste for compliance safety [2].[1]
Emergency Response: Spills
In the event of a benchtop spill:
-
Evacuate & Ventilate: The alkyl bromide can act as a lachrymator (tear gas). Clear the immediate area.[3][4][9]
-
PPE Upgrade: Don a full-face respirator with organic vapor/acid gas cartridges (OV/AG) and chemical-resistant gloves (Silver Shield or heavy Nitrile).[1]
-
Neutralization: Absorb with vermiculite or sand. Do NOT use paper towels (nitro compounds + cellulose = flammability risk).
-
Decontamination: Wash the area with a mild surfactant and water. Collect all washings into the halogenated waste stream [3].
References
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]
-
National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 3-Nitropyrazole Derivatives. Retrieved from [Link]
Sources
- 1. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1250489-44-1|1-(3-Bromopropyl)-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 6. 3-nitro-1h-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. afgsci.com [afgsci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]
Standard Operating Procedure & PPE Guide: 1-(3-bromopropyl)-3-nitro-1H-pyrazole
Executive Summary
Handling 1-(3-bromopropyl)-3-nitro-1H-pyrazole (CAS: 1250489-44-1) requires rigorous safety protocols due to its dual-hazard profile. As a specialized heterocyclic building block used in drug development, this compound combines the electrophilic toxicity of an alkylating agent with the energetic instability of a nitrated pyrazole. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for personal protective equipment (PPE), operational handling, and waste segregation.
Mechanistic Hazard Profile (The "Why")
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The risks associated with this compound are dictated by two distinct functional moieties:
-
The 3-Bromopropyl Group (Alkylating Hazard): Alkyl halides are potent electrophiles. In biological systems, they act as alkylating agents capable of covalently binding to nucleophilic sites on DNA and proteins, leading to cross-linking, severe cytotoxicity, and potential mutagenicity[1]. Because of their high lipid solubility, these molecules can rapidly permeate standard laboratory gloves.
-
The 3-Nitro-1H-Pyrazole Core (Energetic & Systemic Hazard): Nitrated pyrazoles are characterized by a high positive heat of formation and significant ring tension[2]. The presence of the nitro group (
) on the nitrogen-rich pyrazole ring creates an internal oxidizer-fuel system, making the compound potentially sensitive to thermal stress, friction, or electrostatic discharge[2]. Furthermore,3, posing severe systemic toxicity risks[3].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The following matrix outlines the required protective gear and the mechanistic rationale for each selection.
| PPE Category | Required Specification | Mechanistic Rationale |
| Hand Protection | Double Gloving: Butyl rubber (outer) over Nitrile (inner) | Butyl rubber provides superior breakthrough resistance against halogenated alkylating agents. Nitrile alone is highly permeable to alkyl bromides. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Anti-static) | Mitigates risks associated with the energetic potential of nitropyrazoles and prevents static discharge ignition[2]. |
| Eye/Face Protection | ANSI Z87.1 Safety Goggles + Full Face Shield | Protects against severe splash hazards and provides a primary physical barrier against low-order energetic fragmentation. |
| Respiratory | NIOSH-approved respirator (If handled outside a hood) | Prevents the inhalation of toxic, mutagenic dust or aerosols[4]. |
Quantitative Hazard & Storage Thresholds
| Parameter | Operational Limit / Threshold | Rationale |
| Fume Hood Face Velocity | 80 – 100 fpm | Ensures complete capture of toxic aerosols and vapors. |
| Storage Temperature | < 25°C (Store Dark & Dry) | Prevents thermal decomposition of the energetic nitro-pyrazole core[4]. |
| Waste Container Fill Limit | Maximum 90% Capacity | Allows for vapor expansion and prevents over-pressurization[5]. |
| Waste Accumulation Time | Maximum 180 Days (6 Months) | Complies with EPA regulations for hazardous waste accumulation[6]. |
Step-by-Step Operational Methodologies
Protocol A: Safe Handling & Synthesis Setup
Every step in this protocol is designed to validate the integrity of your safety barriers before exposure occurs.
-
Workspace Preparation: Clear the certified chemical fume hood of all incompatible materials (e.g., strong oxidizers, strong bases, active metals). Deploy a heavy-duty polycarbonate blast shield in front of the reaction setup.
-
PPE Donning & Grounding: Inspect butyl rubber gloves for pinholes using the inflation method. Don the FR lab coat and physically ground yourself to a metal surface to dissipate static electricity.
-
Material Transfer: Use anti-static spatulas (e.g., Teflon-coated or ceramic) for weighing the solid material. Avoid metal spatulas, which can generate static sparks and ignite the energetic nitropyrazole[2].
-
Solvent Addition: Dissolve the compound in compatible, dry organic solvents (e.g., dichloromethane or ethyl acetate) strictly within the confines of the fume hood.
Protocol B: Chemical Quenching & Decontamination
Do not dispose of active alkylating agents directly into waste streams. They must be neutralized first.
-
Reagent Preparation: Prepare a 10% (w/v) aqueous solution of a weak nucleophile, such as sodium thiosulfate (
). -
Quenching: Slowly add the
solution to the reaction vessel containing residual 1-(3-bromopropyl)-3-nitro-1H-pyrazole. -
Agitation: Stir the mixture gently at room temperature for 2 to 4 hours. The thiosulfate will execute a nucleophilic substitution on the bromopropyl group, neutralizing the alkylating hazard.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the aqueous layer (containing the neutralized thioether) from the organic layer.
Waste Segregation & Disposal Plan
Because of the covalently bound bromine atom, this compound and any associated solvent waste MUST be segregated strictly as Halogenated Organic Waste [6].
-
Rule of Segregation: 6. Mixing these streams significantly increases disposal costs and risks dangerous, incompatible chemical reactions[6].
-
Container Specifications: Use high-density polyethylene (HDPE) or glass containers. Do not fill beyond 90% capacity [5].
-
Labeling: Clearly label the container as "Hazardous Waste - Halogenated Organics (Contains 1-(3-bromopropyl)-3-nitro-1H-pyrazole)" and mark the exact accumulation start date[6].
Operational Workflow Visualization
Workflow for the safe handling, decontamination, and disposal of 1-(3-bromopropyl)-3-nitro-1H-pyrazole.
References
-
Standard Operating Procedures - research: UGA Source: uga.edu URL:1
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University Source: northwestern.edu URL:6
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich Source: ethz.ch URL:5
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) Source: epa.gov URL:4
-
Nitroaromatic explosives and properties Source: researchgate.net URL:3
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: nih.gov URL:2
Sources
- 1. research.uga.edu [research.uga.edu]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
